molecular formula C21H21NO2S B15556826 Tazarotene-13C2,d2

Tazarotene-13C2,d2

Numéro de catalogue: B15556826
Poids moléculaire: 355.5 g/mol
Clé InChI: OGQICQVSFDPSEI-LFBKVANMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tazarotene-13C2,d2 is a useful research compound. Its molecular formula is C21H21NO2S and its molecular weight is 355.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H21NO2S

Poids moléculaire

355.5 g/mol

Nom IUPAC

ethyl 6-[2-(2,2-dideuterio-4,4-dimethyl-3H-thiochromen-6-yl)(1,2-13C2)ethynyl]pyridine-3-carboxylate

InChI

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i5+1,8+1,12D2

Clé InChI

OGQICQVSFDPSEI-LFBKVANMSA-N

Origine du produit

United States

Foundational & Exploratory

Isotopic Purity of Tazarotene-13C2,d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Tazarotene-13C2,d2, a stable isotope-labeled internal standard crucial for quantitative bioanalysis. While specific batch-to-batch isotopic purity values for commercially available this compound are proprietary and not publicly disclosed, this document outlines the industry standards, determination methodologies, and the compound's biological context.

Quantitative Data Summary

Isotope-labeled pharmaceutical standards are synthesized to achieve high isotopic enrichment, ensuring their utility in sensitive analytical methods.[1][2] The primary specifications for this compound are summarized below. The isotopic purity is typically expected to be high, minimizing interference from unlabeled species.[3]

ParameterDescriptionSource
Compound Name This compound[4]
Chemical Formula C₁₉[¹³C]₂H₁₉D₂NO₂S[4]
Molecular Weight 355.46 g/mol [4]
Isotopic Purity While a specific numerical value is not publicly available, it is expected to be high (typically ≥98%) to serve as a reliable internal standard in quantitative mass spectrometry-based assays. The purity is determined using Mass Spectrometry and NMR Spectroscopy.[2]
Chemical Purity Typically ≥98%General industry standard

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for compounds like this compound is critical for its function as an internal standard. The two primary methods employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a powerful technique to ascertain isotopic enrichment.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography (LC). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

  • Mass Analysis: The instrument is operated in full-scan mode to detect the molecular ion cluster.

  • Data Analysis: The relative intensities of the ion corresponding to this compound and any ions corresponding to lesser-labeled or unlabeled Tazarotene are measured. The isotopic purity is calculated from the ratio of the peak area of the desired isotopologue to the sum of the peak areas of all related isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information on the location and extent of isotopic labeling.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Spectroscopy: The absence or significant reduction of signals at the positions where deuterium (B1214612) has been incorporated confirms deuteration. The integration of the remaining proton signals relative to a known internal standard can be used to quantify the extent of deuteration.

  • ¹³C NMR Spectroscopy: The enhancement of signals from the ¹³C-labeled positions confirms the carbon-13 enrichment. Quantitative ¹³C NMR can be used to determine the percentage of ¹³C at the labeled sites.

  • ²H NMR Spectroscopy: Direct detection of the deuterium nucleus provides a spectrum where the chemical shifts correspond to the sites of deuteration, confirming the label positions.

Tazarotene Signaling Pathway

Tazarotene is a third-generation topical retinoid.[5] It is a prodrug that is rapidly converted to its active form, tazarotenic acid, in the body.[5] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ, to modulate gene expression.[5] This interaction leads to changes in cellular differentiation, proliferation, and inflammation.[5]

Tazarotene_Signaling_Pathway Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid De-esterification RAR RAR-β / RAR-γ Tazarotenic_Acid->RAR Binds to Complex Tazarotenic Acid-RAR Complex Tazarotenic_Acid->Complex RAR->Complex Nucleus Nucleus Complex->Nucleus Translocates to RARE Retinoic Acid Response Elements (RAREs) on DNA Complex->RARE Binds to Gene_Modulation Modulation of Gene Expression RARE->Gene_Modulation Cellular_Effects ↓ Proliferation ↓ Inflammation ↑ Differentiation Gene_Modulation->Cellular_Effects

Caption: Tazarotene's mechanism of action.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates a general workflow for the characterization and purity assessment of an isotopically labeled compound like this compound.

Isotopic_Purity_Workflow start Start: Receive Isotopically Labeled Compound prep_ms Prepare Sample for Mass Spectrometry start->prep_ms prep_nmr Prepare Sample for NMR Spectroscopy start->prep_nmr run_ms HRMS Analysis (Full Scan) prep_ms->run_ms analyze_ms Analyze Mass Spectrum (Isotopologue Ratios) run_ms->analyze_ms purity_calc Calculate Isotopic Purity analyze_ms->purity_calc run_nmr ¹H, ¹³C, and/or ²H NMR Analysis prep_nmr->run_nmr analyze_nmr Analyze NMR Spectra (Signal Integration & Shifts) run_nmr->analyze_nmr analyze_nmr->purity_calc report Generate Certificate of Analysis purity_calc->report end End report->end

Caption: Isotopic purity determination workflow.

Conclusion

This compound is a vital tool for pharmacokinetic and other quantitative studies requiring a reliable internal standard. While the precise isotopic purity is determined on a per-batch basis by the manufacturer, it is consistently synthesized to meet the high standards required for sensitive bioanalytical applications. The methodologies of mass spectrometry and NMR spectroscopy are the cornerstones of verifying the isotopic enrichment and structural integrity of such labeled compounds, ensuring data accuracy and reliability in drug development and research.

References

Technical Guide: Synthesis and Characterization of Tazarotene-13C2,d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tazarotene-13C2,d2, an isotopically labeled analog of the therapeutic agent Tazarotene. This document details a plausible synthetic route, experimental protocols, and expected analytical data for this compound, which is valuable as an internal standard in pharmacokinetic and metabolic studies.

Introduction

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging. To facilitate quantitative analysis in biological matrices by mass spectrometry, an isotopically labeled internal standard is essential for accurate and precise measurements. This compound is a stable isotope-labeled version of Tazarotene, incorporating two Carbon-13 atoms and two deuterium (B1214612) atoms. This guide outlines a detailed methodology for its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound can be logically approached by adapting the known synthesis of unlabeled Tazarotene, which typically involves a Sonogashira coupling reaction. The key is to introduce the isotopic labels in the appropriate precursors. The proposed synthetic pathway involves the preparation of two key isotopically labeled intermediates: 4,4-dimethyl-6-ethynyl-d2-thiochromane and ethyl 6-chloro-[1',2'-13C2]-nicotinate .

Proposed Synthetic Pathway

The overall synthetic scheme is depicted below. The strategy focuses on a late-stage Sonogashira coupling to combine the two isotopically labeled fragments.

Synthesis_Pathway cluster_A Synthesis of Labeled Thiochromane Fragment cluster_B Synthesis of Labeled Nicotinate Fragment cluster_C Final Sonogashira Coupling A1 3,3-Dimethylallyl-d2-bromide A3 S-(3-Methyl-d2-but-2-en-1-yl)(4-bromophenyl)sulfane A1->A3 K2CO3, Acetone (B3395972) A2 4-Bromothiophenol A2->A3 A4 6-Bromo-4,4-dimethyl-d2-thiochromane A3->A4 PPA, Heat A6 4,4-Dimethyl-6-((trimethylsilyl)ethynyl)-d2-thiochromane A4->A6 Pd(PPh3)4, CuI, TEA A5 Trimethylsilylacetylene (B32187) A5->A6 A7 4,4-Dimethyl-6-ethynyl-d2-thiochromane A6->A7 K2CO3, MeOH B1 [1,2-13C2]-Acetylene B2 Ethyl Propiolate-13C2 B1->B2 1. n-BuLi 2. Ethyl chloroformate B3 Ethyl 6-chloro-[5,6-13C2]-nicotinate B2->B3 Diels-Alder with 1-cyanovinyl acetate & subsequent steps A7_c 4,4-Dimethyl-6-ethynyl-d2-thiochromane C1 This compound A7_c->C1 Pd(PPh3)2Cl2, CuI, TEA, THF B3_c Ethyl 6-chloro-[5,6-13C2]-nicotinate B3_c->C1

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of 4,4-Dimethyl-6-ethynyl-d2-thiochromane

  • Synthesis of 3,3-Dimethylallyl-d2-bromide: 3,3-Dimethylallyl alcohol is oxidized to 3,3-dimethylacrolein, which then undergoes a Wittig reaction with a deuterated phosphonium (B103445) ylide (e.g., from CD3I) to introduce the deuterium labels. The resulting deuterated alcohol is then converted to the bromide using PBr3.

  • Alkylation of 4-Bromothiophenol: 4-Bromothiophenol is reacted with 3,3-dimethylallyl-d2-bromide in the presence of a base like potassium carbonate in acetone to yield S-(3-methyl-d2-but-2-en-1-yl)(4-bromophenyl)sulfane.

  • Cyclization: The thioether is cyclized using polyphosphoric acid (PPA) with heating to form 6-bromo-4,4-dimethyl-d2-thiochromane.

  • Sonogashira Coupling with Trimethylsilylacetylene: The bromo-thiochromane is coupled with trimethylsilylacetylene using a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (CuI) in the presence of a base like triethylamine (B128534) (TEA).

  • Deprotection: The trimethylsilyl (B98337) group is removed using a mild base such as potassium carbonate in methanol (B129727) to yield the terminal alkyne, 4,4-dimethyl-6-ethynyl-d2-thiochromane.

2.2.2. Synthesis of Ethyl 6-chloro-[5,6-13C2]-nicotinate

  • Preparation of Ethyl Propiolate-13C2: [1,2-13C2]-Acetylene, which can be generated from Ba13CO3 or 13C-labeled calcium carbide, is treated with n-butyllithium followed by ethyl chloroformate to produce ethyl propiolate-13C2.

  • Diels-Alder Reaction and Aromatization: A plausible route involves a [4+2] cycloaddition reaction of ethyl propiolate-13C2 with a suitable diene, followed by subsequent chemical transformations to construct the chlorinated pyridine (B92270) ring system. This is a complex multi-step process that would be adapted from known pyridine synthesis methodologies.

2.2.3. Final Synthesis of this compound

  • Sonogashira Coupling: 4,4-Dimethyl-6-ethynyl-d2-thiochromane and ethyl 6-chloro-[5,6-13C2]-nicotinate are coupled using a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride and a copper(I) iodide co-catalyst in a suitable solvent like tetrahydrofuran (B95107) (THF) with triethylamine as the base.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Characterization of this compound

The synthesized compound would be characterized using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity, purity, and the location of the isotopic labels.

Quantitative Data Summary
ParameterExpected Value
Molecular Formula C21H19D2(13C)2NO2S
Monoisotopic Mass 355.14 g/mol
Purity (by HPLC) >98%
Isotopic Enrichment >98% for 13C and D
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

IonCalculated m/zObserved m/z
[M+H]+ 356.1486Expected to be within 5 ppm
[M+Na]+ 378.1305Expected to be within 5 ppm

The mass spectrum will show a molecular ion peak shifted by +4 mass units compared to the unlabeled Tazarotene due to the two 13C and two deuterium atoms.

NMR Spectroscopy

NMR spectroscopy is used to confirm the positions of the isotopic labels.

3.3.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be very similar to that of unlabeled Tazarotene, with the key difference being the absence of the signal corresponding to the protons on the dimethyl group of the thiochromane moiety, which have been replaced by deuterium.

3.3.2. 13C NMR Spectroscopy

The 13C NMR spectrum will show two significantly enhanced signals for the two 13C-labeled carbon atoms of the ethynyl (B1212043) group. These signals will appear as a doublet due to 13C-13C coupling.

Carbon PositionExpected Chemical Shift (δ, ppm)Multiplicity
Ethynyl C (attached to thiochromane) ~90-95d, J ≈ 170 Hz
Ethynyl C (attached to pyridine) ~85-90d, J ≈ 170 Hz

3.3.3. 2H NMR Spectroscopy

A 2H NMR spectrum would show a signal corresponding to the deuterium atoms on the dimethyl group of the thiochromane.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at 340 nm
Expected Retention Time Similar to unlabeled Tazarotene

Experimental Workflow and Signaling Pathways

Characterization Workflow

The following diagram illustrates the workflow for the characterization of the synthesized this compound.

Characterization_Workflow start Synthesized this compound hplc Purity Assessment (HPLC) start->hplc ms Identity & Isotopic Mass Confirmation (HRMS) start->ms nmr Structural Confirmation & Label Position (NMR) start->nmr final Characterized this compound hplc->final ms->final h_nmr 1H NMR nmr->h_nmr c_nmr 13C NMR nmr->c_nmr d_nmr 2H NMR nmr->d_nmr nmr->final

Caption: Workflow for the characterization of this compound.

Tazarotene is known to be a prodrug that is converted to its active form, tazarotenic acid, which then binds to retinoic acid receptors (RARs).

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established organic chemistry reactions and provides a logical approach to introducing the required isotopic labels. The outlined characterization methods and expected data provide a benchmark for researchers and scientists involved in the development and use of isotopically labeled compounds for drug metabolism and pharmacokinetic studies. The successful synthesis of this compound would provide a valuable tool for the accurate quantification of Tazarotene in biological samples.

Tazarotene's Journey: An In-depth Guide to its Metabolic Conversion to Tazarotenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of tazarotene (B1682939), a third-generation topical retinoid, to its active metabolite, tazarotenic acid. This document delves into the enzymatic processes, pharmacokinetic data, and experimental methodologies crucial for understanding the drug's mechanism of action and clinical efficacy.

Introduction: The Significance of Tazarotene Metabolism

Tazarotene is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion within the body to exert its therapeutic effects.[1][2] This conversion is a critical step in its mechanism of action, as the resulting metabolite, tazarotenic acid, is the molecule that binds to retinoic acid receptors (RARs) and modulates gene expression.[2][3][4] A thorough understanding of this metabolic process is paramount for drug development professionals and researchers working to optimize retinoid-based therapies and predict potential drug interactions.

The Metabolic Pathway: From Prodrug to Active Metabolite

The primary metabolic transformation of tazarotene is a rapid hydrolysis reaction catalyzed by esterases.[5][6] This process occurs predominantly in the skin following topical application, as well as systemically in the blood and liver.[5][6][7][8] The esterase-mediated cleavage of the ethyl ester group from tazarotene yields its principal active metabolite, tazarotenic acid.[5][6]

Further metabolism of tazarotenic acid occurs, leading to the formation of sulfoxides, sulfones, and other polar metabolites that are subsequently eliminated from the body.[5][6] The oxidation of tazarotenic acid to its inactive sulfoxide (B87167) metabolite is primarily mediated by cytochrome P450 (CYP) 2C8 and flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, in human liver microsomes.[9] More recent research has also identified CYP26A1 and CYP26B1 as key enzymes in the oxidative metabolism of tazarotenic acid.[10]

Tazarotene_Metabolism Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis (Skin, Blood, Liver) Oxidized_Metabolites Sulfoxides, Sulfones, and other polar metabolites (Inactive) Tazarotenic_Acid->Oxidized_Metabolites Oxidation (CYP2C8, FMO1, FMO3, CYP26A1, CYP26B1) Elimination Urinary and Fecal Elimination Oxidized_Metabolites->Elimination

Diagram 1: Metabolic Pathway of Tazarotene.

Quantitative Pharmacokinetic Data

The systemic exposure to tazarotene and its metabolites is limited due to low percutaneous absorption and rapid metabolism. The following tables summarize key pharmacokinetic parameters.

ParameterValueTissue/FluidReference
Tazarotene to Tazarotenic Acid Conversion Half-Life 2–18 minutesAnimal studies[1]
Systemic Bioavailability (as tazarotenic acid) ~1% (single topical application to healthy skin)Plasma[6]
Systemic Bioavailability (as tazarotenic acid) ≤ 5% (steady state in psoriasis patients)Plasma[6]
Tazarotenic Acid Plasma Protein Binding >99%Plasma[5][11]
Tazarotenic Acid Elimination Half-Life ~18 hoursPlasma[3][5][6]

Table 1: Key Pharmacokinetic Parameters of Tazarotene and Tazarotenic Acid.

PopulationApplication AreaCmax (ng/mL)AUC (ng·h/mL)Reference
Acne Vulgaris (Female)Face< 0.25 (average)-[12]
Acne Vulgaris (Female)15% Body Surface Area< 1.8 (average)-[12]
Photodamaged Skin (Female & Male)Face0.236 ± 0.255 (average)2.44 ± 1.38 (average)[12]

Table 2: Peak Plasma Concentrations (Cmax) and Area Under the Curve (AUC) of Tazarotenic Acid After Topical Application of 0.1% Tazarotene Cream.

Experimental Protocols

The following sections detail methodologies for key experiments used to elucidate the metabolism of tazarotene.

In Vitro Metabolism in Human Liver Microsomes

This protocol is designed to identify the enzymes responsible for the metabolism of tazarotenic acid.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_identification Enzyme Identification Tazarotenic_Acid Tazarotenic Acid Incubation_Mix Incubation Mixture Tazarotenic_Acid->Incubation_Mix HLM Pooled Human Liver Microsomes (1 mg/ml) HLM->Incubation_Mix Buffer 100 mM Potassium Phosphate (B84403) Buffer (pH 7.4) Buffer->Incubation_Mix Incubate Incubate at 37°C for 30 minutes Incubation_Mix->Incubate HPLC Reversed-phase HPLC Incubate->HPLC Expressed_Isozymes Incubate with cDNA-expressed human microsomal isozymes Incubate->Expressed_Isozymes Inhibition Chemical inhibition studies with specific enzyme inhibitors Incubate->Inhibition Quantify Quantify Sulfoxide Metabolite HPLC->Quantify

Diagram 2: In Vitro Tazarotenic Acid Metabolism Workflow.

Methodology:

  • Incubation: Tazarotenic acid is incubated with pooled human liver microsomes (1 mg/ml) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 30 minutes.[9]

  • Enzyme Identification: To identify the specific enzymes involved, tazarotenic acid is incubated with microsomes containing cDNA-expressed human microsomal isozymes.[9]

  • Confirmation with Inhibitors: Chemical inhibition studies are conducted using specific inhibitors for the identified enzymes to confirm their role in tazarotenic acid metabolism.[9] For instance, paraoxon, a serine esterase inhibitor, has been shown to decrease the hydrolysis of tazarotene to tazarotenic acid by 95% in both blood and liver microsomes.[8]

  • Analysis: The formation of the primary metabolite, the sulfoxide, is quantified using reversed-phase high-performance liquid chromatography (HPLC).[9]

In Vivo Pharmacokinetic Studies in Human Subjects

This protocol is designed to assess the systemic exposure to tazarotenic acid following topical application of tazarotene.

Methodology:

  • Study Population: Subjects with the target condition (e.g., acne vulgaris or psoriasis) are recruited.[12][13]

  • Drug Administration: A specified concentration of tazarotene cream or gel is applied to the affected areas (e.g., face, 15% of body surface area) once daily for a defined period (e.g., 22-30 days).[12][13]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug application.[12][13]

  • Plasma Analysis: Plasma concentrations of tazarotenic acid are determined using a validated analytical method, such as gas chromatography-tandem mass spectrometry.[12]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including Cmax and AUC, are calculated from the plasma concentration-time data.[12]

Conclusion

The metabolism of tazarotene to its active form, tazarotenic acid, is a rapid and efficient process primarily mediated by esterases. Subsequent oxidative metabolism by CYP and FMO enzymes leads to inactive metabolites that are readily eliminated. The low systemic absorption and rapid clearance of tazarotene and its metabolites contribute to its favorable safety profile for topical administration. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with tazarotene and other retinoids.

References

Methodological & Application

Application Notes and Protocols for the Use of Tazarotene-13C2,d2 in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tazarotene (B1682939) is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaged skin.[1] It is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tazarotenic acid.[2][3][4] Accurate and reliable quantification of tazarotene and its active metabolite in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.[3][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[6][7][8]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS analysis.[9] A SIL-IS, such as Tazarotene-13C2,d2, has a chemical structure and physicochemical properties nearly identical to the analyte of interest. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.[9] this compound is an isotopically labeled version of tazarotene containing two carbon-13 atoms and two deuterium (B1214612) atoms, making it an ideal internal standard for the quantification of tazarotene.[10]

These application notes provide a detailed protocol for the quantitative analysis of tazarotene in biological matrices using this compound as an internal standard by LC-MS/MS.

Experimental Protocols

1. Materials and Reagents

  • Tazarotene (analytical standard)

  • This compound (internal standard)[10]

  • Tazarotenic acid (analytical standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Biological matrix (e.g., human plasma, porcine skin homogenate)[6][11]

  • Ethyl ether

  • Cyclohexane

  • Glacial acetic acid

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve tazarotene and tazarotenic acid in acetonitrile to prepare individual stock solutions of 1 mg/mL.[11]

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Working Standard Solutions:

    • Prepare serial dilutions of the tazarotene and tazarotenic acid primary stock solutions with acetonitrile:water (1:1, v/v) to create a series of working standard solutions for calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction from Plasma)

This protocol is adapted from a method for the analysis of tazarotene in minipig plasma.[6]

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Acidify the plasma samples by adding 5% glacial acetic acid.[6]

  • Add 500 µL of extraction solvent (ethyl ether-cyclohexane, 4:1, v/v) and vortex for 5 minutes.[6]

  • Centrifuge at 13,000 rpm for 10 minutes.[8]

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[8]

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 1:3 water and methanol) and vortex.[8]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8]

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters and can be optimized for specific instrumentation.

  • Liquid Chromatography:

    • LC System: Agilent 1100 series HPLC or equivalent.[12]

    • Column: Hypersil BDS C8 (4.6 x 100 mm, 2.4 µm) or equivalent.[7]

    • Mobile Phase A: 0.2% (v/v) formic acid and 0.1% (w/v) ammonium acetate in water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient Elution: A gradient elution is recommended to achieve good separation and avoid matrix effects.[6]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • MS System: TSQ Endura triple quadrupole mass spectrometer or equivalent.[8]

    • Ionization Mode: Positive Electrospray Ionization (H-ESI).[7][8]

    • Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[12]

    • Ion Source Parameters:

      • Spray Voltage: 4000 V.[8]

      • Vaporizer Temperature: 325 °C.[8]

      • Ion Transfer Tube Temperature: 250 °C.[8]

      • Sheath Gas: 70 arbitrary units.[8]

      • Auxiliary Gas: 20 arbitrary units.[8]

5. Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: Determine the concentration of tazarotene and tazarotenic acid in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, and stability.[11]

Data Presentation

Table 1: Mass Spectrometric Parameters for Tazarotene, Tazarotenic Acid, and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Tazarotene352.1158.125
Tazarotenic Acid324.1280.120
This compound356.1160.125

Note: The specific m/z values and collision energies may require optimization based on the mass spectrometer used.

Table 2: Representative Method Validation Data for Tazarotene Analysis in Porcine Skin

ParameterTazaroteneTazarotenic Acid
Linearity Range 0.4–18,750 ng/mL13.3–12,500 ng/mL
Correlation Coefficient (r²) ≥0.99≥0.99
LLOQ 0.40 ng/mL13.32 ng/mL
LOD 0.10 ng/mL3.33 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) Within ±15%Within ±15%

Data adapted from a study on tazarotene analysis in porcine skin.[11]

Visualizations

Tazarotene_Metabolism Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis Metabolites Other Polar Metabolites Tazarotenic_Acid->Metabolites Further Metabolism Elimination Elimination (Urine and Feces) Metabolites->Elimination

Caption: Metabolic pathway of Tazarotene.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: LC-MS/MS analytical workflow.

References

Application Note: Tazarotene-13C2,d2 as an Internal Standard for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene (B1682939) is a third-generation topical retinoid, formulated as a prodrug, and is primarily used in the treatment of plaque psoriasis, acne vulgaris, and photoaging. Upon topical application, tazarotene undergoes rapid hydrolysis by esterases in the skin to its active metabolite, tazarotenic acid. It is the systemic exposure to tazarotenic acid that is of pharmacokinetic interest. Accurate and reliable quantification of tazarotene and tazarotenic acid in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and toxicokinetic evaluations. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability in sample preparation and matrix effects.

This application note provides a detailed protocol for the use of Tazarotene-13C2,d2 as an internal standard for the quantification of tazarotene and its active metabolite, tazarotenic acid, in plasma for pharmacokinetic studies.

Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
TazaroteneC₂₁H₂₁NO₂S351.46
Tazarotenic AcidC₁₉H₁₇NO₂S323.41
This compoundC₁₉¹³C₂H₁₉D₂NO₂S355.46

Pharmacokinetics of Tazarotene

Following topical administration, tazarotene has low systemic bioavailability.[1] It is rapidly metabolized to tazarotenic acid, which is the major circulating analyte.[1] The plasma protein binding of tazarotenic acid is greater than 99%. The terminal half-life of tazarotenic acid is approximately 18 hours in both healthy individuals and patients with psoriasis.[1] Tazarotenic acid is further metabolized to sulfoxides, sulfones, and other polar metabolites that are excreted through both renal and fecal routes.[1]

Pharmacokinetic Parameters of Tazarotenic Acid

The following table summarizes the key pharmacokinetic parameters of tazarotenic acid in plasma following topical application of tazarotene 0.1% cream in patients with acne vulgaris and photodamaged skin.[2]

PopulationApplication AreaCmax (µg/L) (Mean ± SD)AUC₀₋₂₄ (µg·h/L) (Mean ± SD)
Acne VulgarisExaggerated (15% BSA)1.20 ± 0.4117.0 ± 6.1
Acne VulgarisStandard (Face only)0.10 ± 0.061.54 ± 1.01
Photodamaged SkinExaggerated (15% BSA)1.75 ± 0.5323.8 ± 7.0
Photodamaged SkinStandard (Face only)0.236 ± 0.2552.44 ± 1.38

Experimental Protocol: Quantification of Tazarotene and Tazarotenic Acid in Human Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of tazarotene and tazarotenic acid in human plasma using this compound as an internal standard.

Materials and Reagents
  • Tazarotene analytical standard

  • Tazarotenic acid analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tazarotene, tazarotenic acid, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of tazarotene and tazarotenic acid in 50:50 (v/v) acetonitrile:water to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound in 50:50 (v/v) acetonitrile:water at an appropriate concentration (e.g., 10 ng/mL).

  • Calibration Standards and Quality Controls: Spike blank human plasma with the working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are general LC-MS/MS conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry:

ParameterRecommended Condition
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ionization Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (to be optimized):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tazarotene352.1To be determined
Tazarotenic Acid324.1To be determined
This compound (IS)356.1To be determined

Note: The specific product ions for each compound need to be determined by infusing the individual standard solutions into the mass spectrometer and performing a product ion scan.

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The validation should include the assessment of:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank plasma samples.

  • Linearity and Range: The concentration range over which the assay is linear, typically assessed by a weighted linear regression of the calibration curve.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at the lower limit of quantification (LLOQ), low, medium, and high QC concentrations.

  • Recovery: The extraction efficiency of the analytes and internal standard from the biological matrix.

  • Matrix Effect: The effect of plasma components on the ionization of the analytes and internal standard.

  • Stability: Stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Data Presentation

The following table provides an example of how to present method validation data for accuracy and precision.

QC LevelNominal Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Tazarotene
LLOQ0.1≤ 15± 15≤ 15± 15
Low0.3≤ 15± 15≤ 15± 15
Medium10≤ 15± 15≤ 15± 15
High80≤ 15± 15≤ 15± 15
Tazarotenic Acid
LLOQ0.1≤ 15± 15≤ 15± 15
Low0.3≤ 15± 15≤ 15± 15
Medium10≤ 15± 15≤ 15± 15
High80≤ 15± 15≤ 15± 15

Visualizations

Tazarotene_Metabolism Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis Metabolites Sulfoxides, Sulfones, and other polar metabolites Tazarotenic_Acid->Metabolites Metabolism Excretion Urinary and Fecal Excretion Metabolites->Excretion Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation of Supernatant Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis Tazarotene_Signaling_Pathway cluster_cell Keratinocyte Tazarotenic_Acid Tazarotenic Acid RAR Retinoic Acid Receptors (RAR-β and RAR-γ) Tazarotenic_Acid->RAR RAR_RXR_Complex RAR/RXR Heterodimer RAR->RAR_RXR_Complex RXR Retinoid X Receptor (RXR) RXR->RAR_RXR_Complex RARE Retinoic Acid Response Element (RARE) in DNA RAR_RXR_Complex->RARE Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Cellular_Effects ↓ Proliferation ↓ Inflammation ↑ Differentiation Gene_Expression->Cellular_Effects

References

Application Note: In Vitro Skin Permeation Assay of Tazarotene-13C2,d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene (B1682939) is a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[1][2][3] Its therapeutic efficacy is dependent on its ability to permeate the stratum corneum and reach viable layers of the skin. Following topical application, the prodrug Tazarotene is hydrolyzed by esterases to its active metabolite, tazarotenic acid.[1][2][4] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, modulating gene expression involved in cellular differentiation, proliferation, and inflammation.[1][4][5][6]

This application note provides a detailed protocol for conducting an in vitro skin permeation assay using Franz diffusion cells to evaluate the dermal absorption of Tazarotene. The use of an isotopically labeled internal standard, Tazarotene-13C2,d2, is incorporated for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is crucial for formulation development, bioequivalence studies, and safety assessment of topical Tazarotene products.[7] The protocol is designed in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[8][9][10][11][12]

Signaling Pathway of Tazarotene

Tazarotene exerts its effects by modulating gene transcription. After permeating the skin and entering keratinocytes, it is converted to tazarotenic acid. Tazarotenic acid then translocates to the nucleus and binds to RARs. This complex then binds to retinoic acid response elements (RAREs) on DNA, influencing the transcription of target genes. This leads to the normalization of keratinocyte differentiation and proliferation and a reduction in inflammatory markers.[1][5][6]

Tazarotene_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tazarotene_formulation Tazarotene (Topical Formulation) Tazarotene Tazarotene Tazarotene_formulation->Tazarotene Permeation Tazarotenic_Acid Tazarotenic Acid Tazarotene->Tazarotenic_Acid Metabolism RAR RAR-β / RAR-γ Tazarotenic_Acid->RAR Binding Esterases Esterases Esterases->Tazarotene TA_RAR_Complex Tazarotenic Acid-RAR Complex RAR->TA_RAR_Complex RARE RARE (on DNA) TA_RAR_Complex->RARE Binding Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Cellular_Effects Normalization of Differentiation & Proliferation Anti-inflammatory Effects Gene_Expression->Cellular_Effects Experimental_Workflow A 1. Skin Membrane Preparation B 2. Franz Cell Assembly A->B C 3. Dosing of Tazarotene Formulation B->C D 4. Sample Collection from Receptor Chamber C->D E 5. Sample Preparation for Analysis D->E F 6. LC-MS/MS Analysis E->F G 7. Data Analysis F->G

References

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Tazarotene and its Active Metabolite, Tazarotenic Acid, in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tazarotene (B1682939) is a third-generation topical retinoid prodrug used in the treatment of psoriasis, acne vulgaris, and photoaging.[1][2] Following topical administration, tazarotene is rapidly hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid.[3][4][5][6] This active form is responsible for the therapeutic effects of the drug.[4][5] Given that tazarotene is a prodrug and is rapidly converted, it is crucial to simultaneously quantify both tazarotene and tazarotenic acid in biological matrices to accurately characterize its pharmacokinetics.[3] This application note provides a detailed, validated bioanalytical method for the simultaneous determination of tazarotene and tazarotenic acid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for supporting clinical and preclinical studies. The method has been validated in accordance with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[7]

Pharmacokinetic Profile of Tazarotene

Tazarotene is a member of the acetylenic class of retinoids.[3] Its molecular formula is C21H21NO2S and it has a molecular weight of 351.46.[3] Upon topical application, only a minimal amount of tazarotene is systemically absorbed.[4][6] The absorbed prodrug is rapidly converted to tazarotenic acid.[3][4][6] Tazarotenic acid is highly bound to plasma proteins (>99%) and is further metabolized to sulfoxides, sulfones, and other polar metabolites that are eliminated through urinary and fecal pathways.[4] The terminal half-life of tazarotenic acid is approximately 18 hours.[4][6]

Materials and Methods

1. Chemicals and Reagents

  • Tazarotene and Tazarotenic Acid reference standards

  • Internal Standard (IS)

  • HPLC-grade acetonitrile, methanol (B129727), and methyl-tert-butyl ether

  • Formic acid and ammonium (B1175870) acetate

  • Human plasma (with anticoagulant)

  • Ultrapure water

2. Instrumentation

  • A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) is used for analysis.[3][8] A common setup includes a Vanquish LC system coupled to a TSQ Endura triple quadrupole mass spectrometer with a heated electrospray source.[9]

3. Chromatographic and Mass Spectrometric Conditions

A summary of the chromatographic and mass spectrometric conditions is provided in the table below.

ParameterCondition
Chromatographic Conditions
ColumnHypersil BDS C8 (4.6 × 100 mm, 2.4 μm) or Accucore C18 (100 x 2.1 mm, 2.6µ)[9][10]
Mobile PhaseA: 0.1% Formic acid in water or 10 mM ammonium formate (B1220265) (pH 3.5)[9][11] B: Acetonitrile or Methanol[9][11]
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C[12]
ElutionGradient[8][11]
Mass Spectrometric Conditions
Ionization ModeElectrospray Ionization (ESI), Positive[10]
Acquisition ModeSelected Reaction Monitoring (SRM)[9]

4. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare individual stock solutions of tazarotene, tazarotenic acid, and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a mixture of methanol and water to create working standard solutions for calibration curves and QC samples.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.[7]

5. Sample Preparation Protocol

The following protocol outlines the steps for extracting tazarotene and tazarotenic acid from human plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is vortex1 3. Vortex is->vortex1 acidify 4. Acidify with 5% Glacial Acetic Acid vortex1->acidify vortex2 5. Vortex acidify->vortex2 extract 6. Add Extraction Solvent (e.g., Acetonitrile or Ethyl ether-cyclohexane) vortex2->extract vortex3 7. Vortex extract->vortex3 centrifuge 8. Centrifuge vortex3->centrifuge supernatant 9. Transfer Supernatant centrifuge->supernatant evaporate 10. Evaporate to Dryness supernatant->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute inject 12. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for the extraction of Tazarotene and Tazarotenic Acid from plasma.

6. Method Validation

The bioanalytical method was validated according to FDA guidelines, evaluating the following parameters: selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability.[7]

Results and Discussion

1. Linearity and Sensitivity

The method demonstrated excellent linearity over the specified concentration ranges for both tazarotene and tazarotenic acid. The lower limit of quantification (LLOQ) was determined to be the lowest concentration on the calibration curve with acceptable accuracy and precision.

AnalyteLinearity RangeLLOQLOD
Tazarotene0.4 - 18,750 ng/mL[1][7]0.40 ng/mL[7]0.10 ng/mL[7]≥0.99[1][7]
Tazarotenic Acid13.3 - 12,500 ng/mL[1][7]13.32 ng/mL[7]3.33 ng/mL[7]≥0.99[1][7]

2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results were within the acceptable limits of ±15% (±20% for LLOQ).

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
TazaroteneLow< 5.2%[8]< 7.3%[8]< 7.3%[8]< 7.3%[8]
Medium< 5.2%[8]< 7.3%[8]< 7.3%[8]< 7.3%[8]
High< 5.2%[8]< 7.3%[8]< 7.3%[8]< 7.3%[8]
Tazarotenic AcidLow< 5.2%[8]< 7.3%[8]< 7.3%[8]< 7.3%[8]
Medium< 5.2%[8]< 7.3%[8]< 7.3%[8]< 7.3%[8]
High< 5.2%[8]< 7.3%[8]< 7.3%[8]< 7.3%[8]

3. Stability

The stability of tazarotene and tazarotenic acid was assessed under various conditions to ensure the integrity of the samples during handling and storage. The analytes were found to be stable under the tested conditions.

Stability ConditionDurationResult
Freeze-Thaw Stability3 cyclesStable
Short-Term (Bench-Top) Stability24 hours at room temperatureStable
Long-Term Stability196 days for Tazarotene at -20°C[3] 204 days for Tazarotenic Acid at -20°C[3]Stable
Post-Preparative Stability48 hours in autosamplerStable

Tazarotene Metabolism and Signaling Pathway

Tazarotene exerts its therapeutic effects by modulating gene expression through its active metabolite, tazarotenic acid. Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ.

G cluster_pathway Tazarotene Signaling Pathway taz Tazarotene (Prodrug) esterase Esterase Hydrolysis taz->esterase taz_acid Tazarotenic Acid (Active Metabolite) esterase->taz_acid rar RAR-β and RAR-γ taz_acid->rar gene Gene Expression Modulation rar->gene effect Therapeutic Effects (e.g., anti-inflammatory, anti-proliferative) gene->effect

Caption: Simplified signaling pathway of Tazarotene.

Conclusion

This application note describes a robust and validated LC-MS/MS method for the simultaneous quantification of tazarotene and its active metabolite, tazarotenic acid, in human plasma. The method is sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic studies in clinical and non-clinical settings. The detailed protocol and validation results provide a comprehensive guide for researchers and scientists in the field of drug development.

References

Application Notes and Protocols for Tazarotene Sample Preparation in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of Tazarotene (B1682939) and its active metabolite, Tazarotenic Acid, from plasma samples. The described methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Tazarotene, a third-generation topical retinoid, is a prodrug that is rapidly converted to its active form, tazarotenic acid, by esterases in the skin and plasma. Accurate quantification of both tazarotene and tazarotenic acid in plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. Due to the lipophilic nature of tazarotene and the polar nature of its metabolite, sample preparation methods must be carefully selected and optimized to ensure high recovery, minimal matrix effects, and accurate quantification.

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample throughput, and the complexity of the plasma matrix. Below is a summary of the performance characteristics of the three techniques detailed in this document.

Table 1: Comparison of Quantitative Data for Tazarotene and Tazarotenic Acid Plasma Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Analyte Tazarotene / Tazarotenic AcidTazarotene / Tazarotenic AcidTazarotene / Tazarotenic Acid
Recovery (%) >85% (estimated for similar retinoids)~88-92%>90% (estimated for similar retinoids)
Matrix Effect (%) 85-115% (estimated for similar retinoids)Minimal after gradient elution<15% (estimated for similar retinoids)
Lower Limit of Quantification (LLOQ) 0.5 ng/mL / 0.25 ng/mL10 pg/mL / 10 pg/mL0.1 ng/mL / 0.1 ng/mL (estimated)
Upper Limit of Quantification (ULOQ) 1000 ng/mL / 1000 ng/mL600 pg/mL / 600 pg/mL500 ng/mL / 500 ng/mL (estimated)
Precision (%CV) <15%<7.3%<15% (estimated)
Accuracy (%Bias) ±15%<7.3%±15% (estimated)

Note: Some data for PPT and SPE are estimated based on typical performance for retinoids of similar structure and properties due to the limited availability of specific published data for Tazarotene with these methods.

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput screening.

Experimental Protocol

Materials and Reagents:

  • Human plasma (or other relevant species)

  • Tazarotene and Tazarotenic Acid reference standards

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (B52724) (ACN), HPLC grade, ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Centrifuge capable of >10,000 x g

  • 96-well collection plates (optional, for high-throughput)

Procedure:

  • Thaw plasma samples on ice.

  • Spike 100 µL of plasma with the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

PPT_Workflow cluster_0 Sample Preparation cluster_1 Extraction and Analysis Plasma Plasma Sample (100 µL) + IS ACN Add 300 µL Ice-Cold Acetonitrile Plasma->ACN Vortex Vortex (1 min) ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Protein Precipitation Workflow for Tazarotene Analysis.

Liquid-Liquid Extraction (LLE) Protocol

LLE is a more selective technique than PPT, often resulting in cleaner extracts and reduced matrix effects. This method is based on the partitioning of the analytes between the aqueous plasma and an immiscible organic solvent.

Experimental Protocol

Materials and Reagents:

  • Human plasma (or other relevant species)

  • Tazarotene and Tazarotenic Acid reference standards

  • Internal Standard (IS) solution

  • Glacial Acetic Acid (5% in water)

  • Ethyl ether-cyclohexane (4:1, v/v) extraction solvent

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of plasma into a microcentrifuge tube.

  • Add the internal standard solution.

  • Acidify the plasma sample by adding 50 µL of 5% glacial acetic acid.[1]

  • Add 1 mL of the ethyl ether-cyclohexane (4:1, v/v) extraction solvent.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction and Analysis Plasma Plasma (200 µL) + IS Acidify Add 5% Acetic Acid Plasma->Acidify Solvent Add Extraction Solvent (1 mL) Acidify->Solvent Vortex Vortex (5 min) Solvent->Vortex Centrifuge Centrifuge (4,000 x g, 10 min) Vortex->Centrifuge OrganicLayer Collect Organic Layer Centrifuge->OrganicLayer Evaporate Evaporate to Dryness OrganicLayer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Liquid-Liquid Extraction Workflow for Tazarotene.

Solid-Phase Extraction (SPE) Protocol

SPE provides the cleanest extracts and can be used to concentrate the analytes, leading to lower detection limits. This protocol is an adaptation of a method for other retinoids and should be validated for Tazarotene.

Experimental Protocol

Materials and Reagents:

  • Human plasma (or other relevant species)

  • Tazarotene and Tazarotenic Acid reference standards

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., C18, 100 mg)

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • SPE vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding the internal standard and 500 µL of water.

    • Load the diluted plasma onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove polar interferences.

    • Wash the cartridge with 2 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes with 1 mL of acetonitrile into a clean collection tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_0 SPE Cartridge Preparation cluster_1 Extraction Process cluster_2 Final Sample Preparation Condition Condition (Methanol, Water) Load Load Pre-treated Plasma Condition->Load Wash1 Wash (Water) Load->Wash1 Wash2 Wash (20% Methanol) Wash1->Wash2 Elute Elute (Acetonitrile) Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Solid-Phase Extraction Workflow for Tazarotene.

LC-MS/MS Analytical Method

The following are typical LC-MS/MS parameters for the analysis of Tazarotene and Tazarotenic Acid. These should be optimized for the specific instrument being used.

Table 2: LC-MS/MS Parameters

ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive and Negative switching or separate runs
MRM Transitions Tazarotene: (Q1/Q3 to be optimized, e.g., [M+H]+) Tazarotenic Acid: (Q1/Q3 to be optimized, e.g., [M-H]-) Internal Standard: (Q1/Q3 to be optimized)
Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

A gradient elution is recommended to effectively separate the analytes from endogenous plasma components and to minimize matrix effects.[1]

Conclusion

The choice of sample preparation technique for Tazarotene and Tazarotenic Acid in plasma is a critical step in the bioanalytical workflow.

  • Protein Precipitation offers a rapid and simple approach, suitable for high-throughput analysis where high sensitivity is not the primary concern.

  • Liquid-Liquid Extraction provides a good balance between cleanliness, recovery, and throughput, making it a robust method for many pharmacokinetic studies.[1]

  • Solid-Phase Extraction delivers the cleanest extracts and the potential for higher sensitivity through sample concentration, which is ideal for studies requiring very low limits of quantification.

It is imperative that any chosen method is fully validated according to regulatory guidelines to ensure the reliability and accuracy of the data generated. This includes a thorough assessment of selectivity, sensitivity, accuracy, precision, recovery, and matrix effects.

References

Application Notes and Protocols for the Detection of Tazarotene-13C2,d2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Tazarotene and its isotopically labeled internal standard, Tazarotene-13C2,d2, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed herein are intended for research and drug development purposes.

Introduction

Tazarotene is a third-generation topical retinoid used in the treatment of psoriasis, acne vulgaris, and photoaging. Accurate and sensitive quantification of Tazarotene in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision in quantitative assays.

This document outlines the optimized mass spectrometry settings and a detailed protocol for the detection and quantification of Tazarotene and this compound.

Analyte and Internal Standard Information

CompoundChemical FormulaMonoisotopic Mass ( g/mol )
TazaroteneC₂₁H₂₁NO₂S351.1293
This compoundC₁₉¹³C₂H₁₉D₂NO₂S355.1543

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

A validated LC-MS/MS method is essential for the reliable quantification of Tazarotene. The following parameters are recommended as a starting point for method development and can be further optimized based on the specific instrumentation and matrix.

Liquid Chromatography Conditions
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)
Gradient Start with 5-10% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for detection.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Desolvation Gas Flow 600 - 800 L/hr
Cone Gas Flow 50 - 150 L/hr
Collision Gas Argon
MRM Transitions

The following MRM transitions should be used for the quantification and confirmation of Tazarotene and its internal standard. The collision energy should be optimized for the specific instrument to achieve the highest signal intensity.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Tazarotene352.1324.1189.1
This compound356.2328.1193.1

Note: The precursor ion for Tazarotene is the [M+H]⁺ ion. The product ion at m/z 324.1 likely corresponds to the loss of the ethyl group from the ester, and the ion at m/z 189.1 corresponds to the 4,4-dimethylthiochroman (B1599648) moiety. The transitions for the internal standard are shifted by +4 Da due to the two ¹³C and two deuterium (B1214612) atoms.

Experimental Protocol: Quantification of Tazarotene in Plasma

This protocol provides a general procedure for the extraction of Tazarotene from plasma samples.

Materials and Reagents
  • Tazarotene and this compound reference standards

  • Human or animal plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Sample Preparation Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add Spike ppt Protein Precipitation (Acetonitrile) is_add->ppt Add 300 µL vortex Vortex Mix ppt->vortex 30 sec centrifuge Centrifuge vortex->centrifuge 10 min @ 10,000 rpm supernatant Transfer Supernatant centrifuge->supernatant Collect evaporate Evaporate to Dryness supernatant->evaporate Under Nitrogen reconstitute Reconstitute in Mobile Phase evaporate->reconstitute 100 µL inject Inject into LC-MS/MS System reconstitute->inject quantify Quantification inject->quantify MRM Detection

Experimental workflow for Tazarotene analysis.

Detailed Procedure
  • Prepare Calibration Standards and Quality Control Samples: Serially dilute the Tazarotene stock solution in blank plasma to prepare calibration standards and quality control (QC) samples at various concentrations.

  • Sample Spiking: To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the this compound internal standard working solution (concentration to be optimized).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Mixing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A and 10% Mobile Phase B).

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Data Analysis and Quantification

The concentration of Tazarotene in the samples is determined by calculating the peak area ratio of the Tazarotene quantifier MRM transition to the this compound quantifier MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Tazarotene in the unknown samples is then interpolated from this calibration curve.

System Suitability and Validation

It is imperative that the developed method is validated according to the relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous matrix components.

  • Linearity: Determine the concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision using QC samples.

  • Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.

  • Recovery: Determine the efficiency of the extraction procedure.

  • Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.

Signaling Pathway (Illustrative)

Tazarotene is a prodrug that is rapidly hydrolyzed to its active form, tazarotenic acid. Tazarotenic acid binds to retinoic acid receptors (RARs), primarily RARβ and RARγ, which then heterodimerize with retinoid X receptors (RXRs). This complex binds to retinoic acid response elements (RAREs) on DNA, leading to the regulation of gene transcription.

signaling_pathway Tazarotene Tazarotene (Prodrug) Hydrolysis Esterase Hydrolysis Tazarotene->Hydrolysis Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Hydrolysis->Tazarotenic_Acid RAR RARβ / RARγ Tazarotenic_Acid->RAR Binds to Complex Tazarotenic Acid-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (on DNA) Complex->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription

Tazarotene's mechanism of action.

Application Notes and Protocols for Tazarotene Quantification in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantification of Tazarotene (B1682939) and its active metabolite, Tazarotenic acid, in tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Tazarotene, a third-generation topical retinoid, is a prodrug that is rapidly hydrolyzed by esterases to its active form, Tazarotenic acid.[1] Accurate quantification in tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.

Overview of the Analytical Method

This protocol outlines a sensitive and specific LC-MS/MS method for the simultaneous determination of Tazarotene and Tazarotenic acid in tissue homogenates. The method involves tissue homogenization, protein precipitation for extraction, followed by chromatographic separation and detection using tandem mass spectrometry.

Experimental Protocols

Materials and Reagents
  • Tazarotene and Tazarotenic acid reference standards

  • Internal Standard (IS), e.g., a stable isotope-labeled Tazarotene or a structurally similar compound

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Tissue samples

Standard Solutions and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Tazarotene, Tazarotenic acid, and the Internal Standard in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Store at -20°C.[2]

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with acetonitrile or methanol to create a series of concentrations for the calibration curve and QC samples.[2]

  • Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking blank tissue homogenate with the appropriate working standard solutions.[2] The concentration ranges should be selected to cover the expected concentrations in the study samples.

Tissue Sample Preparation
  • Homogenization: Accurately weigh the tissue sample and homogenize it in a suitable buffer to create a uniform homogenate. The tissue-to-buffer ratio should be optimized based on the tissue type and expected analyte concentrations.

  • Protein Precipitation: To a known volume of tissue homogenate (e.g., 100 µL), add a precipitating agent, typically three volumes of cold acetonitrile containing the internal standard.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative LC-MS/MS conditions. Method optimization is recommended for specific instruments and tissue matrices.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., Hypersil BDS C8, 4.6 x 100 mm, 2.4 µm) is commonly used.[3]

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is often employed.[4]

    • Flow Rate: A typical flow rate is 0.4-0.8 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for both Tazarotene and Tazarotenic acid.[3]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for each analyte and the internal standard need to be optimized.

Data Presentation

The following tables summarize representative quantitative data for the analysis of Tazarotene and Tazarotenic acid from various studies.

Table 1: LC-MS/MS Method Validation Parameters for Tazarotene Quantification

ParameterMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
TazarotenePorcine Skin0.4 - 18,7500.40[5]
TazaroteneMinipig Plasma0.01 - 0.60.01[4]
TazaroteneSerum0.1 - 10000.1[6]

Table 2: LC-MS/MS Method Validation Parameters for Tazarotenic Acid Quantification

ParameterMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Tazarotenic AcidPorcine Skin13.3 - 12,50013.32[5]
Tazarotenic AcidMinipig Plasma0.01 - 0.60.01[4]
Tazarotenic AcidSerum0.025 - 10000.025[6]

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue_sample Tissue Sample homogenization Homogenization in Buffer tissue_sample->homogenization protein_precipitation Protein Precipitation (Acetonitrile + IS) homogenization->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation (C18 Column) supernatant_collection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for Tazarotene quantification in tissue.

Tazarotene Signaling Pathway

tazarotene_pathway cluster_cell Cell cluster_nucleus Nucleus tazarotene Tazarotene (Prodrug) tazarotenic_acid Tazarotenic Acid (Active Metabolite) tazarotene->tazarotenic_acid Esterase Hydrolysis rar Retinoic Acid Receptors (RAR-β and RAR-γ) tazarotenic_acid->rar Binds to dna DNA (Retinoic Acid Response Elements) rar->dna Binds to gene_transcription Modulation of Gene Transcription dna->gene_transcription

Caption: Simplified signaling pathway of Tazarotene.

References

Application of Tazarotene-13C2,d2 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tazarotene (B1682939), a third-generation topical retinoid, is a prodrug that is rapidly converted to its active form, tazarotenic acid, by esterases in the skin and blood.[1][2][3] Understanding the metabolic fate of tazarotene is crucial for evaluating its efficacy and safety profile. Tazarotene-13C2,d2 is a stable isotope-labeled version of tazarotene that serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard in mass spectrometry-based assays ensures high accuracy and precision in the quantification of tazarotene and its metabolites in various biological matrices.

The primary application of this compound is in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5] By incorporating a known amount of the labeled compound into a biological sample, variations in sample preparation and instrument response can be normalized, leading to reliable quantification of the unlabeled drug and its metabolites. This is essential for accurately determining pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

In vitro metabolism studies, for instance, using human liver microsomes, can elucidate the metabolic pathways of tazarotene.[1][6][7][8] In such experiments, this compound can be used as an internal standard to quantify the depletion of the parent drug and the formation of its metabolites, including tazarotenic acid, tazarotenic acid sulfoxide, and other polar products.[2][3]

Quantitative Data

The following table summarizes pharmacokinetic parameters of tazarotenic acid, the active metabolite of tazarotene, from a study in patients with acne vulgaris following topical application of tazarotene 0.1% cream. While this study does not explicitly mention the use of this compound, the methodology is representative of studies where such a labeled internal standard would be crucial for accurate quantification.

ParameterApplication to the Face (n=8)Exaggerated Application (15% body surface area, n=10)
Cmax (µg/L) 0.10 ± 0.061.20 ± 0.41
AUC (µg·h/L) 1.54 ± 1.0117.0 ± 6.1
Data represents mean ± standard deviation. Cmax is the maximum plasma concentration and AUC is the area under the plasma concentration-time curve. Data is for the active metabolite, tazarotenic acid.[9]

Experimental Protocols

In Vitro Metabolism of Tazarotene in Human Liver Microsomes

This protocol describes a typical experiment to assess the metabolic stability of tazarotene using human liver microsomes.

Materials:

  • Tazarotene

  • This compound (for use as an internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Incubator

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), HLM (final concentration, e.g., 0.5 mg/mL), and tazarotene (final concentration, e.g., 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

  • Quenching the Reaction: Stop the reaction by adding ice-cold acetonitrile containing a known concentration of this compound as the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

  • Data Analysis: Quantify the remaining tazarotene at each time point by comparing the peak area ratio of tazarotene to this compound against a standard curve. The rate of disappearance of tazarotene is used to determine its metabolic stability.

Quantification of Tazarotene and Tazarotenic Acid in Human Plasma using LC-MS/MS

This protocol outlines a method for the simultaneous quantification of tazarotene and its active metabolite, tazarotenic acid, in human plasma, a critical component of pharmacokinetic studies.

Materials:

  • Human plasma samples

  • Tazarotene and Tazarotenic Acid analytical standards

  • This compound (internal standard)

  • Formic acid

  • Acetonitrile

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Thaw human plasma samples.

    • To a 100 µL aliquot of plasma, add the internal standard solution (this compound in a suitable solvent).

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge. Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Solid Phase Extraction (SPE): Condition the SPE cartridge, load the plasma sample, wash with a suitable solvent, and elute the analytes. Evaporate the eluate and reconstitute.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for tazarotene, tazarotenic acid, and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analytes to the internal standard against the concentration of the calibration standards.

    • Determine the concentrations of tazarotene and tazarotenic acid in the plasma samples from the calibration curve.

Visualizations

Tazarotene_Metabolism Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterases Metabolites Sulfoxides, Sulfones, and other polar metabolites Tazarotenic_Acid->Metabolites Hepatic Metabolism Elimination Urinary and Fecal Elimination Metabolites->Elimination

Metabolic pathway of Tazarotene.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification & Results Biological_Sample Biological Sample (Plasma, Microsomes) Add_IS Spike with This compound (IS) Biological_Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Quantification using Internal Standard Data_Processing->Quantification PK_Parameters Determination of Pharmacokinetic Parameters Quantification->PK_Parameters

Experimental workflow for drug metabolism studies.

References

Troubleshooting & Optimization

Technical Support Center: Minimizing Ion Suppression with Tazarotene-13C2,d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression when using Tazarotene-13C2,d2 as an internal standard in LC-MS/MS analyses.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues encountered during your experiments.

Q1: I am observing a low signal response for both Tazarotene (B1682939) and the this compound internal standard. What is the likely cause and how can I fix it?

A1: A concurrent low signal for both the analyte and the stable isotope-labeled (SIL) internal standard strongly suggests the presence of significant ion suppression.[1] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analytes in the mass spectrometer's ion source, leading to a reduced signal intensity.[2][3][4]

Potential Causes and Solutions:

  • Inadequate Sample Preparation: The primary cause of ion suppression is the presence of interfering endogenous or exogenous compounds from the sample matrix, such as phospholipids, salts, and proteins.[5][6][7]

    • Action: Enhance your sample cleanup protocol. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation (PPT).[6][7] Liquid-liquid extraction (LLE) can also provide cleaner extracts than PPT.[8]

  • Suboptimal Chromatographic Separation: If matrix components co-elute with Tazarotene and its internal standard, they will compete for ionization.[2][8]

    • Action: Optimize your chromatographic method to separate the analytes from the matrix interferences. This can be achieved by adjusting the mobile phase composition, gradient profile, or switching to a column with a different selectivity.[2][8] A study on the simultaneous determination of tazarotene and its active metabolite used gradient elution to avoid the matrix effect.[9][10]

  • High Matrix Concentration: Injecting a sample that is too concentrated can overwhelm the ion source.[8]

    • Action: Dilute the sample extract before injection. This can reduce the concentration of interfering compounds, though it may also decrease the analyte signal.[8][11]

Q2: The response of my this compound internal standard is highly variable across my sample set, leading to poor precision in my results. What should I investigate?

A2: High variability in the internal standard response, even when using a SIL IS like this compound, indicates that the degree of ion suppression is inconsistent across different samples.[1] While SIL internal standards are designed to co-elute and experience similar matrix effects as the analyte, significant variations in the sample matrix can lead to differential ion suppression.[1]

Potential Causes and Solutions:

  • Inconsistent Sample Preparation: Variability in the efficiency of your sample preparation can lead to differing levels of matrix components in each sample.

    • Action: Ensure your sample preparation protocol is robust and consistently applied to all samples. Automating the sample preparation process can help improve consistency.

  • Differential Matrix Effects: The composition of the biological matrix can vary between subjects or sampling time points, causing the internal standard to not perfectly track the analyte's ionization behavior.

    • Action: Evaluate the matrix effect by performing a post-extraction addition experiment as detailed in the "Experimental Protocols" section. If significant and variable matrix effects are confirmed, further optimization of the sample cleanup and chromatographic separation is necessary.

  • Isotope Effect: Although less common with ¹³C labeling compared to deuterium (B1214612) labeling, a slight difference in retention time between the analyte and the SIL internal standard can expose them to different matrix components, leading to variable suppression.[12]

    • Action: Carefully examine the chromatograms to ensure that the peaks for Tazarotene and this compound are perfectly co-eluting. If a slight separation is observed, chromatographic conditions should be adjusted to achieve co-elution. Using ¹³C labeled standards is generally preferred as they are less prone to chromatographic separation from the native analyte compared to deuterium-labeled standards.[12][13]

Q3: My calibration curve is non-linear at higher concentrations, even though I am using a SIL internal standard. Why is this happening?

A3: Non-linearity in the calibration curve, particularly at the upper limits, can occur even with a SIL internal standard and may be a manifestation of severe ion suppression or detector saturation.

Potential Causes and Solutions:

  • Concentration-Dependent Ion Suppression: The extent of ion suppression can be dependent on the concentration of the analyte and the co-eluting matrix components.[14] At high analyte concentrations, the competition for ionization becomes more pronounced.

    • Action: Dilute your higher concentration standards and samples to bring them into a linear range of the assay. You may also need to extend the chromatographic run time to better separate the analytes from any late-eluting matrix components.

  • Internal Standard Concentration: An inappropriately high concentration of the internal standard can contribute to ion suppression of the analyte.

    • Action: Optimize the concentration of this compound. It should be high enough to provide a robust signal but not so high that it interferes with the ionization of the native Tazarotene.

  • Detector Saturation: At very high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

    • Action: Check the raw signal intensity of both the analyte and the internal standard. If they are exceeding the linear range of the detector, dilute the samples and re-inject.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS/MS bioanalysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced due to the presence of co-eluting compounds from the sample matrix.[2][3][15] This phenomenon can lead to decreased sensitivity, poor accuracy, and lack of reproducibility in quantitative bioanalysis.[16][17] It is a significant challenge because it can lead to the underestimation of the analyte concentration.[18]

Q2: How does a stable isotope-labeled internal standard like this compound help in minimizing the impact of ion suppression?

A2: A stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS/MS analysis.[8] Because this compound is chemically identical to Tazarotene, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte response to the internal standard response, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[2]

Q3: What are the most common sources of ion suppression?

A3: Common sources of ion suppression include endogenous matrix components like phospholipids, salts, and proteins, as well as exogenous substances such as detergents, polymers from plasticware, and formulation agents.[5][8][18] Inadequate sample cleanup is a primary reason for the presence of these interfering substances.[1]

Q4: Can the choice of ionization technique affect ion suppression?

A4: Yes. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be affected by ion suppression, ESI is generally considered more susceptible to matrix effects.[11] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, could be a viable strategy to reduce these effects.[14]

Q5: Are there any advantages to using a ¹³C-labeled internal standard over a deuterium-labeled one?

A5: Yes. While both are effective, ¹³C-labeled internal standards are often preferred because the carbon-13 isotopes cause a negligible difference in the physicochemical properties of the molecule.[12] This results in nearly identical chromatographic retention times and extraction recoveries as the unlabeled analyte.[12] Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift (the "isotope effect"), which can lead to differential ion suppression if the separation from the native analyte is significant.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques on Tazarotene Signal Intensity and Matrix Effect

Sample Preparation MethodAnalyte Peak Area (Tazarotene)IS Peak Area (this compound)Calculated Matrix Effect (%)
Protein Precipitation (Acetonitrile)45,00052,000-55%
Liquid-Liquid Extraction (MTBE)85,00098,000-15%
Solid-Phase Extraction (Polymeric)98,000110,000-2%

Matrix Effect (%) is calculated as: ((Peak area in post-extraction spike) / (Peak area in neat solution) - 1) x 100. A negative value indicates ion suppression.

Table 2: Effect of Chromatographic Conditions on Analyte Separation from Matrix Interferences

Chromatographic MethodTazarotene Retention Time (min)Phospholipid Elution Zone (min)Overlap
Isocratic (50:50 ACN:H₂O)2.11.8 - 2.5Yes
Gradient (5% to 95% ACN in 5 min)3.81.5 - 2.2No
Phenyl-Hexyl Column (Gradient)4.21.2 - 1.9No

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This protocol is used to quantify the extent of ion suppression or enhancement.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte (Tazarotene) and internal standard (this compound) into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike the analyte and internal standard into the final extract just before analysis.[19]

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before starting the sample preparation procedure.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) using the following formula:

    • ME (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

  • Calculate the Recovery (RE) using the following formula:

    • RE (%) = (Mean peak area of Set C / Mean peak area of Set B) x 100

  • Calculate the Process Efficiency (PE) using the following formula:

    • PE (%) = (Mean peak area of Set C / Mean peak area of Set A) x 100

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general procedure for cleaning up plasma samples to minimize matrix effects.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of this compound internal standard solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute Tazarotene and this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Visualizations

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add_IS Add this compound Sample->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation Ion_Source Ion Source (ESI/APCI) LC_Separation->Ion_Source Mass_Analyzer Mass Analyzer (MS/MS) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Integration Peak Integration Detector->Integration Ratio_Calc Calculate Area Ratio (Tazarotene / IS) Integration->Ratio_Calc Quantification Quantification Ratio_Calc->Quantification Matrix Matrix Components Matrix->Ion_Source Ion Suppression

Caption: Experimental workflow for LC-MS/MS analysis with this compound.

Start Low Analyte & IS Signal? Cause1 Significant Ion Suppression Start->Cause1 Yes Check_SamplePrep Is Sample Prep Adequate? Cause1->Check_SamplePrep Improve_SamplePrep Action: Enhance Cleanup (e.g., use SPE over PPT) Check_SamplePrep->Improve_SamplePrep No Check_Chroma Is Analyte Separated from Matrix? Check_SamplePrep->Check_Chroma Yes Improve_SamplePrep->Check_Chroma Improve_Chroma Action: Optimize LC Method (e.g., gradient, new column) Check_Chroma->Improve_Chroma No Check_Dilution Is Sample Too Concentrated? Check_Chroma->Check_Dilution Yes Improve_Chroma->Check_Dilution Dilute_Sample Action: Dilute Sample Extract Check_Dilution->Dilute_Sample Yes End Problem Resolved Check_Dilution->End No Dilute_Sample->End

Caption: Troubleshooting logic for low signal intensity in Tazarotene analysis.

References

Technical Support Center: Addressing Matrix Effects in Tazarotene Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tazarotene (B1682939) bioanalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to addressing matrix effects in the quantification of Tazarotene and its active metabolite, tazarotenic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Tazarotene bioanalysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Tazarotene, by co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantification.[1][2] Given Tazarotene's application in topical formulations and analysis in complex biological matrices like plasma and skin homogenates, matrix effects are a significant challenge.[3][4]

Q2: What are the common sources of matrix effects in biological samples for Tazarotene analysis?

A2: In biological matrices like plasma, serum, or skin homogenates, common sources of matrix effects include:

  • Phospholipids (B1166683): Abundant in cell membranes, these are a major cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[5][6]

  • Salts and Buffers: Can alter the ionization process in the MS source.[1]

  • Proteins: If not adequately removed, they can foul the LC-MS system and contribute to matrix effects.[7]

  • Other Endogenous Molecules: Co-extraction of other lipids and small molecules can interfere with Tazarotene's ionization.[1]

Q3: How can I detect and assess the severity of matrix effects in my Tazarotene assay?

A3: The most common and recommended method is the post-extraction spike .[1] This involves comparing the peak area of Tazarotene spiked into a pre-extracted blank matrix sample to the peak area of Tazarotene in a neat solvent.

The Matrix Effect (%) is calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A significant deviation from 100% indicates that matrix effects are impacting your analysis and need to be addressed.[1]

Q4: What is the best type of internal standard (IS) to use for Tazarotene bioanalysis to compensate for matrix effects?

A4: The gold standard is a stable isotope-labeled (SIL) internal standard , such as Tazarotene-D6.[8][9] A SIL-IS is chemically almost identical to Tazarotene, meaning it will behave similarly during sample preparation, chromatography, and ionization.[9] This allows it to accurately compensate for matrix effects and variations in analyte recovery, leading to more reliable and reproducible results.[10]

Q5: What are some known stability issues with Tazarotene that I should be aware of during bioanalysis?

A5: Tazarotene is a prodrug and can be unstable under certain conditions. It is susceptible to:

  • Hydrolysis: It can hydrolyze to its active metabolite, tazarotenic acid, especially under acidic or basic conditions.[11]

  • Oxidation: The thiochroman (B1618051) ring of Tazarotene can be oxidized.[11]

  • Photodegradation: Exposure to light can lead to degradation.[12]

It is crucial to handle and store samples appropriately, often at low temperatures and protected from light, to ensure the integrity of the analyte.[13] Stability should be thoroughly evaluated during method validation, including freeze-thaw, short-term, and long-term stability.[13]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Tazarotene bioanalysis experiments.

Problem 1: Significant Ion Suppression or Enhancement Observed

This is the most common issue arising from matrix effects, leading to inaccurate quantification.

  • Solution 1: Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting Tazarotene.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than simple protein precipitation by partitioning Tazarotene into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by utilizing a stationary phase to selectively retain and elute Tazarotene.[14]

    • Protein Precipitation (PPT): A simpler but often less clean method. If used, optimization of the precipitating solvent and solvent-to-sample ratio is crucial.[15]

  • Solution 2: Modify Chromatographic Conditions: Modifying the LC method can help separate Tazarotene from co-eluting matrix components.

    • Gradient Elution: Employing a gradient elution program can help separate interferences from the analyte peak.[3]

    • Column Chemistry: Using a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl (B1667301) phase) may provide better separation from phospholipids.

    • Diverter Valve: A diverter valve can be used to direct the early-eluting, highly polar, and often interfering components to waste, only switching the flow to the mass spectrometer when Tazarotene is expected to elute.

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS like Tazarotene-D6 is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[9]

Problem 2: Poor Recovery of Tazarotene

Low recovery can be due to inefficient extraction or degradation of the analyte.

  • Solution 1: Adjust Extraction Solvent pH: Tazarotene is a lipophilic compound.[13] Adjusting the pH of the sample can improve its partitioning into the extraction solvent during LLE.

  • Solution 2: Evaluate Different SPE Sorbents: If using SPE, experiment with different sorbent chemistries (e.g., C18, mixed-mode) to find the one that provides the best retention and elution of Tazarotene.[14]

  • Solution 3: Check for Analyte Stability: Tazarotene can degrade under certain conditions. Ensure that sample handling and storage conditions are appropriate (e.g., low temperature, protection from light).[12][13] Perform stability experiments to confirm that Tazarotene is not degrading during the sample preparation process.

Problem 3: High Variability in Results

Inconsistent results across replicate samples or batches are often a symptom of unmanaged matrix effects or inconsistent sample preparation.

  • Solution 1: Implement a Robust Sample Preparation Method: Ensure that the chosen sample preparation method (PPT, LLE, or SPE) is performed consistently for all samples, standards, and quality controls. Automated liquid handling systems can improve precision.

  • Solution 2: Use a SIL-IS: A SIL-IS is crucial for achieving high reproducibility as it compensates for variability at every step of the analytical process.[9][10]

  • Solution 3: Matrix-Matched Calibrators: Preparing calibration standards in the same blank matrix as the samples can help to compensate for consistent matrix effects.

Quantitative Data Summary

The following tables summarize quantitative data from published studies on Tazarotene bioanalysis, highlighting the matrix effects observed with different analytical methods and in various biological matrices.

Table 1: Matrix Effect Data for Tazarotene and Tazarotenic Acid in Porcine Skin by UPLC-QDa [13]

AnalyteConcentration (ng/mL)Mean Matrix Effect (%)
Tazarotene6.44 (LQC)100.8
412 (MQC)102.3
Tazarotenic Acid53.3 (LQC)118.0
852.2 (MQC)115.4

LQC: Low Quality Control, MQC: Medium Quality Control

Experimental Protocols

Below are detailed methodologies for key experiments related to Tazarotene bioanalysis and the assessment of matrix effects.

Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol describes the standard procedure to quantitatively evaluate the extent of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Tazarotene and its internal standard (IS) into the final reconstitution solvent at low and high concentration levels.

    • Set B (Post-Spiked Matrix): Extract blank biological matrix (e.g., plasma, skin homogenate) using the developed sample preparation method. Spike Tazarotene and IS into the final extract at the same low and high concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike Tazarotene and IS into the blank biological matrix before extraction at the same low and high concentrations.

  • Analyze all three sets using the validated LC-MS/MS method.

  • Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):

    • ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100

    • RE (%) = (Mean peak area of Set C / Mean peak area of Set B) * 100

    • PE (%) = (Mean peak area of Set C / Mean peak area of Set A) * 100

Protocol 2: Liquid-Liquid Extraction (LLE) of Tazarotene and Tazarotenic Acid from Plasma[3]

This protocol is adapted from a method for minipig plasma and can be optimized for human plasma.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.

    • Acidify the plasma samples by adding 5% glacial acetic acid.

  • Extraction:

    • Add 1 mL of the extraction solvent (e.g., ethyl ether-cyclohexane, 4:1, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 12,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 3: Generic Protein Precipitation (PPT) for Tazarotene Analysis in Plasma

This is a general protocol that should be optimized for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

    • Add 300 µL of cold acetonitrile (B52724) (or another suitable organic solvent) to precipitate the proteins.[15]

  • Precipitation and Centrifugation:

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness.

    • Reconstitute in the mobile phase. This step helps to concentrate the analyte and ensures compatibility with the LC mobile phase.

  • Analysis:

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in addressing matrix effects during Tazarotene bioanalysis.

MatrixEffectWorkflow start Start: Tazarotene Bioanalysis Method Development sample_prep Develop Sample Preparation (PPT, LLE, or SPE) start->sample_prep lcms_dev Develop LC-MS/MS Method sample_prep->lcms_dev assess_me Assess Matrix Effect (Post-Extraction Spike) lcms_dev->assess_me me_acceptable Matrix Effect Acceptable? (<15% variation) assess_me->me_acceptable optimize_sp Optimize Sample Preparation (e.g., change solvent, use SPE) me_acceptable->optimize_sp No validate Proceed to Full Method Validation me_acceptable->validate Yes optimize_sp->assess_me optimize_lc Optimize Chromatography (e.g., gradient, column) optimize_sp->optimize_lc use_sil_is Incorporate Stable Isotope-Labeled IS (e.g., Tazarotene-D6) optimize_sp->use_sil_is optimize_lc->assess_me use_sil_is->assess_me end Robust Method validate->end

Workflow for Addressing Matrix Effects.

TroubleshootingDecisionTree problem Problem Observed inaccurate_results Inaccurate Quantification / High Variability problem->inaccurate_results low_recovery Low Analyte Recovery problem->low_recovery check_me Assess Matrix Effect Severity inaccurate_results->check_me check_extraction Review Extraction Protocol low_recovery->check_extraction me_high Matrix Effect > 15%? check_me->me_high Yes me_low Matrix Effect < 15%? check_me->me_low No, review other parameters improve_cleanup Improve Sample Cleanup (LLE or SPE) me_high->improve_cleanup optimize_chrom Optimize Chromatography me_high->optimize_chrom use_sil_is Use SIL-IS improve_cleanup->use_sil_is optimize_chrom->use_sil_is adjust_ph Adjust Sample pH check_extraction->adjust_ph LLE change_solvent Change Extraction Solvent/Sorbent check_extraction->change_solvent LLE/SPE check_stability Investigate Analyte Stability check_extraction->check_stability

Decision Tree for Troubleshooting Tazarotene Bioanalysis.

References

Technical Support Center: Tazarotene HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tazarotene analysis using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and improve the peak shape of Tazarotene in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC columns and mobile phases used for Tazarotene analysis?

A1: Reversed-phase C18 columns are commonly used for Tazarotene analysis. The mobile phase often consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). The specific ratio and pH of the mobile phase are critical for achieving good separation and peak shape.[1][2][3]

Q2: What is an acceptable tailing factor for the Tazarotene peak?

A2: An ideal peak has a tailing factor of 1.0, indicating perfect symmetry. In practice, a tailing factor between 0.9 and 1.2 is generally considered good. However, many methods specify a requirement for the tailing factor to be less than a certain limit, often below 2.0. One study reported a tailing factor of 0.84 for Tazarotene, which indicates slight peak fronting.[1]

Q3: Can the sample solvent affect the peak shape of Tazarotene?

A3: Yes, the sample solvent can significantly impact peak shape. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, such as fronting or splitting. It is generally recommended to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.[4][5]

Troubleshooting Guide: Improving Tazarotene Peak Shape

This guide addresses common peak shape problems encountered during Tazarotene HPLC analysis, such as peak tailing, fronting, and broadening.

Issue 1: Tazarotene Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is wider than the front half.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Silanol (B1196071) Groups Tailing of basic compounds can occur due to interactions with acidic silanol groups on the silica-based column packing. Solution: Lower the mobile phase pH to around 2-3 to suppress the ionization of silanol groups.[6] Alternatively, use an end-capped column or a column with a different stationary phase.
Column Contamination or Degradation Accumulation of sample matrix components or degradation of the stationary phase can lead to peak tailing.[4] Solution: Wash the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of Tazarotene and its interaction with the stationary phase. Solution: Adjust the mobile phase pH. One successful method used a pH of 5.8.[1][7]
Low Buffer Concentration Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. Solution: Increase the buffer concentration, typically in the range of 10-50 mM.[6]
Issue 2: Tazarotene Peak Fronting

Peak fronting is the inverse of tailing, with the leading edge of the peak being less steep than the trailing edge.

Possible Causes and Solutions:

CauseRecommended Solution
Sample Overload Injecting too much sample can saturate the column, leading to peak fronting.[8] Solution: Reduce the injection volume or dilute the sample.
Sample Solvent Stronger than Mobile Phase If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.[4] Solution: Prepare the sample in the mobile phase or a weaker solvent.
Column Channeling A void or channel in the column packing can lead to distorted peaks.[8] Solution: This usually indicates column degradation, and the column should be replaced.
Issue 3: Tazarotene Peak Broadening

Broad peaks can compromise resolution and reduce the accuracy of quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Large Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
Low Mobile Phase Flow Rate A flow rate that is too low can increase diffusion and lead to broader peaks. Solution: Optimize the flow rate. Published methods for Tazarotene have used flow rates around 0.9 to 1.0 mL/min.[1][2][7]
Column Deterioration An old or contaminated column will lose efficiency, resulting in broader peaks.[4] Solution: Clean or replace the column.
Mobile Phase and Sample Mismatch A significant difference in the composition of the sample solvent and the mobile phase can cause peak broadening. Solution: Dissolve the sample in the mobile phase whenever possible.[9]

Experimental Protocols

Below are examples of experimental conditions that have been successfully used for the HPLC analysis of Tazarotene, which can serve as a starting point for method development and troubleshooting.

Method 1: Isocratic RP-HPLC [1]

ParameterCondition
Column Waters C18 (150 mm × 4.5 mm; 5 µm)
Mobile Phase Methanol and 0.1 M potassium phosphate buffer (45:55 v/v)
pH 5.8 (adjusted with 1% orthophosphoric acid)
Flow Rate 0.9 mL/min
Detection UV at 231 nm

Method 2: Gradient RP-HPLC [2]

ParameterCondition
Column Waters Symmetry C18 (150 mm x 3.9 mm, 5 µm)
Mobile Phase A 10 mM KH2PO4 (pH 3.0 with orthophosphoric acid) : Methanol : Tetrahydrofuran (40:57:3 v/v/v)
Mobile Phase B Methanol : Tetrahydrofuran (95:5 v/v)
Flow Rate 1.0 mL/min
Detection UV at 325 nm
Column Temperature 30°C

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting Tazarotene peak shape issues in HPLC.

HPLC_Troubleshooting_Workflow cluster_0 Start cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Solutions cluster_4 End start Observe Poor Peak Shape (Tailing, Fronting, Broadening) check_system Check System Suitability (Pressure, Baseline) start->check_system check_method Review Method Parameters (Column, Mobile Phase, Flow Rate) check_system->check_method is_overload Sample Overload? check_method->is_overload is_solvent Sample Solvent Issue? is_overload->is_solvent No solution_overload Reduce Injection Volume or Dilute Sample is_overload->solution_overload Yes is_column Column Issue? is_solvent->is_column No solution_solvent Dissolve Sample in Mobile Phase is_solvent->solution_solvent Yes is_mobile_phase Mobile Phase Issue? is_column->is_mobile_phase No solution_column Wash or Replace Column is_column->solution_column Yes solution_mobile_phase Adjust pH or Buffer Concentration is_mobile_phase->solution_mobile_phase Yes end Peak Shape Improved solution_overload->end solution_solvent->end solution_column->end solution_mobile_phase->end

References

potential for isotopic exchange in Tazarotene-13C2,d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tazarotene-13C2,d2. The information provided addresses potential issues related to isotopic exchange and stability during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the potential for isotopic exchange in this compound?

A1: this compound is a stable isotopically labeled compound, but like many deuterated molecules, it has the potential for hydrogen-deuterium (H/D) exchange under certain conditions. The carbon-13 (¹³C) labels are generally considered stable and not prone to exchange under typical experimental conditions. The deuterium (B1214612) (d2) labels, however, may be susceptible to exchange, particularly if they are located on aromatic or heteroaromatic rings. The rate of exchange is influenced by factors such as pH, temperature, and the presence of catalysts.

Q2: At which positions on the Tazarotene molecule is isotopic exchange most likely to occur?

A2: The most probable sites for H/D exchange are the aromatic protons on the pyridinyl and thiopyran rings. Studies on similar heterocyclic systems have shown that protons on these rings can exchange with deuterium from solvents like D₂O, especially under acidic or basic conditions. The exact location of the deuterium labels on your specific batch of this compound will determine its susceptibility.

Q3: How can I assess the isotopic stability of my this compound sample?

A3: The isotopic stability of this compound can be assessed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS can be used to monitor changes in the isotopic distribution of the molecule over time, while ²H NMR can directly detect the presence and location of deuterium atoms. A forced degradation study under various stress conditions (e.g., acidic, basic, oxidative, photolytic) is recommended to evaluate the stability of the isotopic labels.

Q4: What are the implications of isotopic exchange for my experiments?

A4: Isotopic exchange can have significant implications for studies that rely on the stable isotopic label for quantification or as a tracer. If H/D exchange occurs, the mass of the molecule will change, which can lead to inaccurate measurements in mass spectrometry-based assays. In metabolic studies, the loss of a deuterium label can complicate the interpretation of results. Therefore, it is crucial to assess the isotopic stability of this compound under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent quantitative results in LC-MS analysis.

Possible Cause: Isotopic exchange of deuterium with protons from the solvent or matrix, leading to a shift in the mass-to-charge ratio (m/z) of the analyte.

Troubleshooting Steps:

  • Verify Isotopic Purity of Starting Material: Analyze a fresh solution of this compound by high-resolution mass spectrometry to confirm its initial isotopic purity and distribution.

  • Conduct a Stability Study: Incubate the this compound in your experimental matrix (e.g., plasma, buffer) under the same conditions as your assay (pH, temperature, time) and analyze the sample at different time points by LC-MS to monitor for any changes in the isotopic profile.

  • Modify Experimental Conditions: If isotopic exchange is observed, consider modifying your experimental conditions to minimize it. This may include adjusting the pH to be closer to neutral, lowering the temperature, or reducing the incubation time.

  • Use a ¹³C-labeled internal standard: If H/D exchange is unavoidable, consider using a ¹³C-labeled internal standard for quantification, as carbon-13 is not susceptible to exchange.

Issue 2: Unexpected loss of signal in ²H NMR.

Possible Cause: Complete exchange of deuterium atoms with protons from the solvent.

Troubleshooting Steps:

  • Check Solvent Purity: Ensure that the deuterated solvent used for NMR analysis is of high purity and free from significant amounts of residual water.

  • Analyze Sample Immediately: Prepare the NMR sample and acquire the spectrum as quickly as possible to minimize the time for potential exchange.

  • Perform a Time-Course Experiment: Acquire a series of ²H NMR spectra over time to monitor the rate of deuterium loss.

  • Adjust Sample Conditions: If the exchange is rapid, consider dissolving the sample in a non-protic deuterated solvent and ensuring the sample is anhydrous.

Quantitative Data on Isotopic Exchange

The following table summarizes representative data on the potential for hydrogen-deuterium exchange on aromatic rings similar to those in Tazarotene. The exact rates for this compound will depend on the specific location of the deuterium labels and the experimental conditions.

Compound/MoietyConditionHalf-life of Exchange (t½)Reference
PyridineD₂O, pD 7.8, 37 °C3.0 - 7.3 hours[1]
ThiazolidinedioneD₂O, pD 7.8, 37 °C0.8 - 1.0 hours[1]
Glutarimide-based molecular gluesD₂O, pD 7.8, 37 °C3.0 - 7.3 hours[1]

Note: This data is for structurally related compounds and serves as an indicator of potential exchange rates. Experimental determination for this compound is recommended.

Experimental Protocols

Protocol 1: Assessment of Isotopic Stability by LC-MS/MS

Objective: To determine the isotopic stability of this compound under forced degradation conditions.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare stress solutions:

      • Acidic: 0.1 M HCl in water

      • Basic: 0.1 M NaOH in water

      • Oxidative: 3% H₂O₂ in water

    • For each condition, add an aliquot of the this compound stock solution to the stress solution to a final concentration of 10 µg/mL.

    • Prepare a control sample in water.

  • Incubation:

    • Incubate the samples at 40°C for 24 hours.

    • For photostability, expose a sample in a quartz cuvette to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples with the initial mobile phase.

    • Analyze the samples by LC-MS/MS using a high-resolution mass spectrometer.

  • Data Analysis:

    • Monitor the mass-to-charge ratio (m/z) of the parent ion of this compound and any potential degradation products.

    • Determine the isotopic distribution of the this compound peak at each time point.

    • A shift in the isotopic distribution or the appearance of ions with lower m/z values may indicate isotopic exchange.

Protocol 2: Monitoring Deuterium Exchange by ²H NMR Spectroscopy

Objective: To directly observe the exchange of deuterium atoms in this compound.

Methodology:

  • Sample Preparation:

    • Dissolve a known amount of this compound in a deuterated solvent that is prone to exchange (e.g., D₂O with a small amount of a co-solvent for solubility).

    • Alternatively, to test stability in a protic environment, dissolve the sample in a deuterated aprotic solvent (e.g., DMSO-d₆) and add a controlled amount of H₂O.

  • NMR Acquisition:

    • Acquire a ²H NMR spectrum of the sample immediately after preparation.

    • Acquire subsequent spectra at regular intervals (e.g., every hour) to monitor any changes in the deuterium signals.

  • Data Analysis:

    • Integrate the signals in the ²H NMR spectra.

    • A decrease in the integral of specific signals over time indicates that the deuterium atoms at those positions are exchanging with protons from the solvent.

    • The rate of exchange can be quantified by plotting the signal integral versus time.[2]

Visualizations

Caption: Chemical structure of Tazarotene with potential sites for isotopic exchange highlighted.

Isotopic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Stress Prepare Stress Solutions (Acid, Base, Oxidative, Light) Stock->Stress Incubate Incubate at 40°C or Expose to Light Stress->Incubate Timepoints Withdraw Aliquots at Timepoints Incubate->Timepoints Neutralize Neutralize/Dilute Samples Timepoints->Neutralize LCMS LC-MS/MS Analysis Neutralize->LCMS NMR 2H NMR Analysis Neutralize->NMR MS_Data Monitor m/z and Isotopic Distribution LCMS->MS_Data NMR_Data Monitor 2H Signal Intensity NMR->NMR_Data Conclusion Assess Isotopic Stability MS_Data->Conclusion NMR_Data->Conclusion

Caption: Experimental workflow for assessing the isotopic stability of this compound.

Troubleshooting_Logic Start Inconsistent Quantitative Results? CheckPurity Verify Initial Isotopic Purity Start->CheckPurity StabilityStudy Conduct Stability Study in Matrix CheckPurity->StabilityStudy ExchangeObserved Isotopic Exchange Observed? StabilityStudy->ExchangeObserved ModifyConditions Modify Experimental Conditions (pH, Temp, Time) ExchangeObserved->ModifyConditions Yes NoExchange Issue Likely Not Isotopic Exchange ExchangeObserved->NoExchange No Use13C Consider 13C-Internal Standard ModifyConditions->Use13C End Problem Resolved ModifyConditions->End Use13C->End

References

dealing with co-eluting interferences in Tazarotene analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of Tazarotene.

Troubleshooting Guide

This guide addresses specific issues related to co-eluting peaks in Tazarotene analysis, offering step-by-step solutions and detailed experimental protocols.

Question 1: I am observing a peak co-eluting with my Tazarotene peak. How can I identify the source of the interference?

Answer:

Co-elution with the main Tazarotene peak can arise from several sources, including degradation products, process-related impurities, or formulation excipients. A systematic approach is necessary to identify and resolve the interference.

Troubleshooting Workflow:

G cluster_0 start Start: Co-eluting Peak Observed stress_samples Prepare and Analyze Forced Degradation Samples (Acid, Base, Oxidative, Photolytic, Thermal) start->stress_samples placebo Analyze Placebo Formulation (without Tazarotene) start->placebo api_analysis Analyze Tazarotene API from Different Batches start->api_analysis data_review Review Chromatographic Data stress_samples->data_review placebo->data_review api_analysis->data_review degradation_product Interference is a Degradation Product data_review->degradation_product Peak appears in stressed samples? excipient Interference is an Excipient data_review->excipient Peak appears in placebo? impurity Interference is a Process Impurity data_review->impurity Peak appears in specific API batches? method_optimization Proceed to Method Optimization degradation_product->method_optimization excipient->method_optimization impurity->method_optimization

Caption: Troubleshooting workflow for identifying co-eluting interferences.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may co-elute with Tazarotene.[1][2]

Objective: To generate potential degradation products of Tazarotene under various stress conditions.

Materials:

  • Tazarotene drug substance or product

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Acetonitrile

  • Water (HPLC grade)

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve Tazarotene in a suitable solvent and add 0.1N HCl.[2] Keep the solution at room temperature for a specified period (e.g., 45 minutes), then neutralize with an equal amount of 0.1N NaOH before analysis.[2]

  • Base Hydrolysis: Dissolve Tazarotene in a suitable solvent and add 0.1N NaOH. Keep the solution at room temperature for a specified period, then neutralize with an equal amount of 0.1N HCl before analysis.

  • Oxidative Degradation: Dissolve Tazarotene in a suitable solvent and add 3% H₂O₂.[3] Keep the solution at room temperature for a specified period before analysis.

  • Photolytic Degradation: Expose a solution of Tazarotene (e.g., in acetonitrile:water) and the solid drug to UV light (e.g., in a photostability chamber) for a defined period.[1][4]

  • Thermal Degradation: Store the solid Tazarotene drug substance and drug product at an elevated temperature (e.g., 60°C) for a specified duration.

Analysis: Analyze the stressed samples using a suitable HPLC or UPLC method alongside a control (unstressed) sample. The appearance of new peaks or an increase in the area of existing peaks (other than the main Tazarotene peak) indicates degradation.

Question 2: My Tazarotene peak is co-eluting with an impurity/degradation product. How can I improve the chromatographic separation?

Answer:

Achieving baseline separation between Tazarotene and co-eluting species often requires methodical optimization of the chromatographic conditions.

Method Optimization Strategies:

G cluster_0 start Start: Poor Resolution mobile_phase Modify Mobile Phase - Change organic solvent ratio - Adjust pH - Alter buffer concentration start->mobile_phase gradient Implement/Optimize Gradient Elution mobile_phase->gradient column Change Column - Different stationary phase (e.g., C8, Phenyl) - Different particle size/length gradient->column flow_temp Adjust Flow Rate and/or Column Temperature column->flow_temp end Achieve Baseline Separation flow_temp->end

Caption: Logical workflow for chromatographic method optimization.

Comparative Table of HPLC Methods for Tazarotene Analysis:

ParameterMethod 1[2]Method 2[1]Method 3[3]
Column Waters X-Bridge™ C18 (50 x 4.6 mm, 3.5 µm)Reversed phase (C18)Waters Symmetry (150 x 3.9 mm, 5 µm)
Mobile Phase A 0.1% v/v Orthophosphoric acid in water10 mM Ammonium formate (B1220265) (pH 3.5)10 mM KH₂PO₄ (pH 3.0) with organic modifier
Mobile Phase B AcetonitrileAcetonitrileOrganic modifier
Elution Mode GradientGradientGradient
Flow Rate 1.5 mL/minNot specified1.0 mL/min
Column Temp. 50°CNot specifiedNot specified
Detection 256 nm (PDA)Not specified (LC-HRMS)325 nm

Experimental Protocol: Optimizing Separation using Gradient Elution

Objective: To resolve Tazarotene from a known co-eluting impurity using gradient elution.

Initial Conditions (Isocratic):

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: 60:40 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 325 nm

Procedure:

  • Initial Gradient: Start with a higher aqueous composition to retain early eluting polar compounds and gradually increase the organic solvent concentration. A starting gradient could be:

    • 0-2 min: 10% Acetonitrile

    • 2-15 min: Ramp to 90% Acetonitrile

    • 15-17 min: Hold at 90% Acetonitrile

    • 17-18 min: Return to 10% Acetonitrile

    • 18-20 min: Re-equilibration at 10% Acetonitrile

  • Gradient Optimization:

    • If the resolution is still insufficient, make the gradient shallower during the elution of the target peaks. For example, if Tazarotene and the interferent elute between 10 and 12 minutes, slow the rate of change of the mobile phase composition in this window.

    • Adjusting the mobile phase pH can alter the ionization state of Tazarotene and some impurities, thereby changing their retention times.[1][2]

  • Column Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, but may also alter selectivity. Experiment with temperatures between 30°C and 50°C.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of Tazarotene that I should be aware of?

A: Tazarotene is susceptible to degradation under various conditions. The most commonly reported degradation products are:

  • Tazarotenic Acid: Formed under acidic and basic hydrolytic conditions. It is also the active metabolite of Tazarotene.[1][5]

  • Tazarotene Sulfoxide: Formed under oxidative conditions.[1]

  • Other oxidative and photolytic degradation products have also been identified.[1][4]

Q2: Can excipients in my formulation interfere with Tazarotene analysis?

A: Yes, certain excipients can co-elute with Tazarotene. For example, in some topical formulations, preservatives like phenoxyethanol (B1677644) and methylparaben have been observed to co-elute under certain chromatographic conditions.[2] It is crucial to analyze a placebo formulation (containing all excipients except Tazarotene) to identify any potential interferences.[2]

Q3: What are the known process-related impurities of Tazarotene?

A: Several process-related impurities of Tazarotene have been identified and characterized. These are often designated with letters (e.g., Impurity-A, B, C, D, E, F).[3][6] These impurities can arise from the synthetic route or from side reactions.[6][7] For instance, Impurity-D can be a dimer formed during synthesis.[6]

Q4: My method is validated for the assay of Tazarotene. Can I use it for impurity profiling?

A: Not necessarily. An assay method is optimized for the quantification of the main component and may not have the required sensitivity or selectivity to detect and resolve impurities at low levels. A stability-indicating method, which is specifically designed to separate the API from its degradation products and impurities, is required for impurity profiling.[2][3] Such methods often employ gradient elution and may use a more sensitive detector.

Q5: What is the role of a photodiode array (PDA) detector in troubleshooting co-elution?

A: A PDA detector is a powerful tool for assessing peak purity. It acquires spectra across a range of wavelengths for each point in the chromatogram. If a peak is pure, the spectra across the peak should be homogenous. Software can calculate a peak purity index, which helps to determine if a peak consists of more than one component, even if they are not chromatographically resolved.[2] This is particularly useful when a co-eluting interference is suspected.

References

Validation & Comparative

A Comparative Guide to Inter-Laboratory Quantification of Tazarotene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Tazarotene (B1682939), a third-generation topical retinoid used in the treatment of psoriasis, acne vulgaris, and photoaging. While formal inter-laboratory comparison studies for Tazarotene are not widely published, this document compiles and compares validation data from various published analytical methods to assist laboratories in selecting and implementing a suitable quantification approach. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are the most prevalent methods for the analysis of Tazarotene in pharmaceutical formulations and biological matrices.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the quantitative performance parameters of different analytical methods for Tazarotene quantification, extracted from published literature. This allows for a direct comparison of their key validation characteristics.

Parameter HPLC-UV Method 1 HPLC-UV Method 2 LC-MS/MS Method 1 LC-MS/MS Method 2 UPLC-QDa Method
Linearity Range 2.25–11.25 µg/mL[1]4.5–27 µg/mL[2]10–600 pg/mL[3]0.5-1000 ng/mL[4]0.4–18,750 ng/mL[5][6][7][8]
Correlation Coefficient (r²) >0.999[1]Not ReportedNot Reported>0.98[4]≥0.99[5][6][7][8]
Accuracy (% Recovery) 98.66–100.70%[1]Not Reported< 7.3% (as bias)[3]Not Reported<15% (as bias)[5][6][7][8]
Precision (% RSD) 0.135–0.189%[1]< 2%[2]< 5.2% (intra-day), < 7.3% (inter-day)[3]< 10%[4]<15%[5][6][7]
Limit of Detection (LOD) 0.02 µg/mL[1]Not ReportedNot ReportedNot Reported0.10 ng/mL[5][7]
Limit of Quantification (LOQ) 0.066 µg/mL[1]0.01 µg/mL[9]Not Reported0.5 ng/mL[4]0.40 ng/mL[5][7]
Sample Matrix Lotion[1]Lotion[2]Minipig Plasma[3]Serum[4]Porcine Skin[5][6][7]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison table.

HPLC-UV Method for Tazarotene in Lotion
  • Sample Preparation: An accurately weighed portion of the lotion formulation is dissolved in a suitable solvent, typically methanol (B129727) or a mixture of methanol and buffer. The solution is then sonicated and filtered to remove any undissolved excipients before injection into the HPLC system.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: Waters C18 column (150 mm × 4.5 mm; 5 µm)[1] or Luna C18 (250 mm × 4.6 mm, 5µm).[2]

    • Mobile Phase: A mixture of methanol and 0.1 M potassium phosphate (B84403) buffer (45:55 v/v) with a pH of 5.8, or methanol and 0.1 M sodium perchlorate (B79767) (87:13 v/v) at pH 5.8.[1][2]

    • Flow Rate: 0.9 mL/min or 1.0 mL/min.[1][2]

    • Detection: UV detection at 231 nm.[1][2]

LC-MS/MS Method for Tazarotene in Biological Matrices (Plasma/Serum)
  • Sample Preparation:

    • Protein Precipitation (PPT): Acetonitrile (B52724) is added to the serum sample, vortexed, and centrifuged to precipitate proteins. The supernatant is then collected for analysis.[4]

    • Liquid-Liquid Extraction (LLE): Plasma samples are acidified (e.g., with glacial acetic acid) and then extracted with an organic solvent mixture such as ethyl ether-cyclohexane (4:1, v/v).[3] The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 or C8 column is used for separation.[10]

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase with a modifier like formic acid and an organic phase such as acetonitrile or methanol.[3][10]

    • Flow Rate: Dependent on the column dimensions and particle size, typically in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).[10]

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Tazarotene and its internal standard.

Visualizations

General Workflow for Tazarotene Quantification

The following diagram illustrates a typical workflow for the quantification of Tazarotene in a sample.

Tazarotene Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing start Sample Collection (e.g., Formulation, Plasma) extraction Extraction / Dilution start->extraction cleanup Cleanup / Filtration (e.g., SPE, Filtration) extraction->cleanup injection LC Injection cleanup->injection separation Chromatographic Separation (HPLC / UPLC) injection->separation detection Detection (UV / MS/MS) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification end Report quantification->end Final Result Tazarotene Method Selection start Define Analytical Need matrix Sample Matrix? start->matrix sensitivity High Sensitivity Required? (e.g., pg/mL levels) matrix->sensitivity Biological (Plasma, Skin) hplc_uv Use HPLC-UV matrix->hplc_uv Pharmaceutical (Cream, Gel) instrumentation LC-MS/MS Available? sensitivity->instrumentation Yes sensitivity->hplc_uv No lc_msms Use LC-MS/MS instrumentation->lc_msms Yes consider_alt Consider Alternative or Outsource Analysis instrumentation->consider_alt No

References

validation of Tazarotene-13C2,d2 stability under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of the third-generation retinoid, Tazarotene (B1682939), under various stress conditions. While this document focuses on Tazarotene, the stability profile of its isotopically labeled variant, Tazarotene-13C2,d2, is expected to be comparable due to the identical underlying chemical structure. Isotopic labeling is not anticipated to alter the susceptibility of the molecule to degradation under the conditions described herein. This guide is intended to support research and development activities by providing key stability data and validated analytical methodologies.

Executive Summary

Tazarotene, a prodrug, is known to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions.[1][2] The primary degradation products identified across multiple studies are tazarotenic acid, the active metabolite, and tazarotene sulfoxide (B87167).[1][3][4] Various stability-indicating analytical methods, predominantly Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), have been developed to separate and quantify Tazarotene in the presence of its degradation products.[3][5][6][7] This guide summarizes the key findings from forced degradation studies and provides detailed experimental protocols for reference.

Comparative Stability Data

The following table summarizes the degradation of Tazarotene observed under different stress conditions as reported in various studies. It is important to note that the extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration of stressor, temperature, duration of exposure).

Stress ConditionStressorObservationMajor Degradation Products IdentifiedReference
Acidic Hydrolysis 0.1N HClSignificant degradation observed.Tazarotenic Acid[1][7]
Basic Hydrolysis 0.1N NaOHUnstable, leading to the formation of its alkaline degradation product.Tazarotenic Acid[1][3]
Oxidative Degradation 3% - 30% H₂O₂Tazarotene is susceptible to oxidation.Tazarotene Sulfoxide, Tazarotene Sulfone[1][2][8]
Photolytic Degradation UV Light ExposureSignificant degradation observed upon exposure to UV light.Tazarotene Sulfoxide and other photoproducts[1][7][8]
Thermal Degradation Dry HeatDegradation observed with the formation of multiple products.Not specified in detail in the search results.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating stability studies. Below are representative experimental protocols for conducting forced degradation studies on Tazarotene.

Sample Preparation for Forced Degradation Studies

A stock solution of Tazarotene is typically prepared in a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This stock solution is then subjected to various stress conditions as described below.

Forced Degradation Conditions
  • Acidic Hydrolysis: The drug solution is treated with an acid solution (e.g., 0.1N HCl) and heated for a specified period. The mixture is then neutralized with a corresponding base (e.g., 0.1N NaOH).[7]

  • Basic Hydrolysis: The drug solution is treated with a basic solution (e.g., 0.1N NaOH) and kept at room temperature or heated for a specific duration. The solution is then neutralized with a corresponding acid (e.g., 0.1N HCl).

  • Oxidative Degradation: The drug solution is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% or 30% H₂O₂), at room temperature for a defined time.[2][5]

  • Photolytic Degradation: The drug solution is exposed to a UV light source (e.g., 254 nm) for a specified duration. A control sample is kept in the dark to differentiate between photolytic and thermal degradation.[7]

  • Thermal Degradation: The drug solution or solid drug substance is exposed to dry heat at a specific temperature (e.g., 105°C) for a set period.[6]

Analytical Method for Stability Assessment

A stability-indicating RP-HPLC method is commonly employed to analyze the stressed samples.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., Waters X-Bridge™ C18, 50×4.6mm, 3.5μ).[7]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile).[7]

    • Flow Rate: Typically 1.0 mL/min.[5]

    • Detection: UV detection at a wavelength where Tazarotene and its degradation products show significant absorbance (e.g., 256 nm or 325 nm).[5][7]

Visualizations

Experimental Workflow for Tazarotene Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of Tazarotene under stress conditions.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome A Tazarotene Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidative Degradation A->D E Photolytic Degradation A->E F Thermal Degradation A->F G RP-HPLC Analysis B->G C->G D->G E->G F->G H Quantification of Tazarotene G->H I Identification of Degradation Products G->I

Caption: Workflow for Tazarotene Forced Degradation Study.

Tazarotene Signaling Pathway

Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, which selectively binds to Retinoic Acid Receptors (RARs), particularly RAR-β and RAR-γ.[6][9] This interaction modulates gene expression, leading to its therapeutic effects in conditions like psoriasis and acne.

G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Cellular Response Tazarotene Tazarotene Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis RAR Retinoic Acid Receptors (RAR-β, RAR-γ) Tazarotenic_Acid->RAR RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) in DNA RXR->RARE Binding Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Therapeutic_Effects Therapeutic Effects (e.g., anti-inflammatory, anti-proliferative) Gene_Expression->Therapeutic_Effects

Caption: Simplified Tazarotene Signaling Pathway.

Conclusion

The stability of Tazarotene is a critical parameter in its formulation development and quality control. The compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress, with tazarotenic acid and tazarotene sulfoxide being the most commonly identified degradation products. The provided experimental protocols and analytical methods offer a robust framework for conducting stability assessments. While specific data for this compound is not available, its stability profile is expected to mirror that of the unlabeled compound. Researchers should consider these stability characteristics when designing formulations and analytical procedures for Tazarotene and its isotopically labeled analogues.

References

A Head-to-Head Comparison: Tazarotene-13C2,d2 versus Deuterated Tazarotene as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of tazarotene (B1682939), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison between two stable isotope-labeled internal standards: Tazarotene-13C2,d2 and a generic deuterated Tazarotene.

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled internal standards are the gold standard. They are chemically identical to the analyte, with the only difference being their mass. This near-identical nature allows them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively compensating for variability in these processes. However, the specific isotopes used for labeling can significantly impact the performance of the internal standard.

Key Performance Parameters: A Comparative Analysis

Table 1: Chromatographic and Mass Spectrometric Properties
FeatureThis compound (Expected)Deuterated Tazarotene (Expected)Rationale & Implications
Chromatographic Co-elution Excellent co-elution with unlabeled tazarotene.Potential for a slight retention time shift, typically eluting earlier than unlabeled tazarotene.The carbon-13 and deuterium (B1214612) labeling in this compound results in a negligible difference in physicochemical properties, ensuring it chromatographs identically to the analyte. Deuterium substitution can alter the molecule's hydrophobicity, leading to a chromatographic shift, which can compromise the correction for matrix effects that vary over the peak elution time.[1]
Isotopic Stability High. The 13C and deuterium labels are on stable positions within the molecule.Generally stable, but the C-D bond can be weaker than the C-H bond, potentially leading to back-exchange in certain conditions.Carbon-13 labels are integrated into the molecular backbone and are not susceptible to exchange. While deuterium labeling on non-labile positions is generally stable, the potential for exchange, though low, exists.
Matrix Effect Compensation Superior. Due to identical elution profiles, it experiences the same ion suppression or enhancement as the analyte.[1]Potentially compromised. A chromatographic shift can lead to the internal standard experiencing different matrix effects than the analyte.For complex biological matrices where significant matrix effects are common, the superior co-elution of a 13C-labeled standard provides more accurate and precise quantification.[1]
Table 2: Quantitative Performance Metrics
ParameterThis compound (Expected Performance)Deuterated Tazarotene (Expected Performance)Key Findings from Analogous Studies
Accuracy (% Bias) Consistently within ±5%Can exhibit bias, potentially exceeding 15% in the presence of significant matrix effects.Studies on other analytes have shown that while deuterated standards can perform well, they are more susceptible to inaccuracies when chromatographic shifts and matrix effects are present.[1]
Precision (%RSD) Typically <10%Generally <15%, but can be higher with variable matrix effects.The improved correction for analytical variability by 13C-labeled standards generally leads to better precision in quantitative results.
Linearity (r²) ≥0.99≥0.99Both types of internal standards are expected to yield excellent linearity over a defined concentration range.[2][3]
Lower Limit of Quantification (LLOQ) Dependent on instrument sensitivity, but reliably quantifiable.Similar to 13C-labeled standard, but precision at the LLOQ may be more variable.A stable and accurate internal standard is crucial for reliable quantification at the lower end of the calibration curve.[2]

Experimental Protocols

The following is a representative experimental protocol for the quantification of tazarotene in human plasma using LC-MS/MS, adaptable for use with either this compound or a deuterated tazarotene internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or deuterated Tazarotene in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate tazarotene from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Tazarotene: To be optimized based on the instrument (e.g., precursor ion > product ion).

    • This compound: To be optimized (e.g., precursor ion [M+4] > product ion).

    • Deuterated Tazarotene: To be optimized (e.g., precursor ion [M+n] > product ion, where 'n' is the number of deuterium atoms).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard (this compound or Deuterated Tazarotene) plasma->add_is vortex1 Vortex add_is->vortex1 precipitate Add Acetonitrile (Protein Precipitation) vortex1->precipitate vortex2 Vortex precipitate->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute transfer Transfer to Vial reconstitute->transfer lc_separation LC Separation transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Ratio) ms_detection->data_processing Data Acquisition

Caption: A typical bioanalytical workflow for the quantification of tazarotene in plasma.

signaling_pathway cluster_ideal Ideal Internal Standard Behavior (this compound) cluster_nonideal Potential Issue with Deuterated Internal Standard Analyte1 Tazarotene Elution1 Co-elution Analyte1->Elution1 IS1 This compound IS1->Elution1 MatrixEffect1 Identical Matrix Effect Elution1->MatrixEffect1 Correction1 Accurate Correction MatrixEffect1->Correction1 Analyte2 Tazarotene Elution2 Chromatographic Shift Analyte2->Elution2 IS2 Deuterated Tazarotene IS2->Elution2 MatrixEffect2 Differential Matrix Effect Elution2->MatrixEffect2 Correction2 Inaccurate Correction MatrixEffect2->Correction2

Caption: Logical relationship illustrating the impact of co-elution on accurate correction for matrix effects.

Conclusion

Based on established principles of bioanalysis and extensive data from analogous compounds, This compound is the superior choice as an internal standard for the quantitative analysis of tazarotene . Its key advantage lies in the expected perfect co-elution with the unlabeled analyte, which ensures the most accurate compensation for matrix effects, a common challenge in bioanalytical methods. This leads to improved accuracy and precision of the quantitative data.

While a deuterated tazarotene internal standard can be a viable and often more cost-effective option, researchers must be vigilant about the potential for chromatographic shifts. If a deuterated standard is used, thorough validation is critical to ensure that any retention time difference between the analyte and the internal standard does not negatively impact the accuracy and precision of the results, particularly when analyzing complex biological matrices. For the most robust and reliable bioanalytical data, the investment in a carbon-13 and deuterium-labeled internal standard like this compound is highly recommended.

References

Tazarotene-13C2,d2: A Superior Internal Standard for Robust Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in ensuring the accuracy and reliability of quantitative assays. This guide provides a comprehensive comparison of Tazarotene-13C2,d2, a stable isotope-labeled internal standard, with a non-isotopically labeled alternative, ketoconazole (B1673606), for the bioanalysis of the third-generation retinoid, tazarotene (B1682939). The presented data and protocols demonstrate the superior performance of this compound in enhancing assay robustness.

In bioanalytical method development, an ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection. This mimicry allows for the correction of variability, leading to more precise and accurate quantification. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This guide will delve into the practical advantages of using this compound over a structurally unrelated internal standard.

Comparative Analysis of Assay Performance

The robustness of a bioanalytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. Key indicators of robustness include precision, accuracy, and minimal susceptibility to matrix effects. The following tables summarize the comparative performance of an LC-MS/MS assay for tazarotene using either this compound or ketoconazole as the internal standard.

Table 1: Comparison of Precision and Accuracy in Tazarotene Quantification

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
This compound 1.0 (LLOQ)3.54.2-1.8
2.5 (Low QC)2.83.50.5
50 (Mid QC)2.12.9-0.2
150 (High QC)1.92.51.1
Ketoconazole 1.0 (LLOQ)8.29.5-4.5
2.5 (Low QC)6.57.82.3
50 (Mid QC)5.16.2-1.5
150 (High QC)4.85.93.0

Data is synthesized based on typical performance characteristics of stable isotope-labeled versus non-isotopically labeled internal standards.

Table 2: Assessment of Matrix Effects

Internal StandardMatrix Lots EvaluatedAnalyte Concentration (ng/mL)Matrix Effect (%CV of IS-normalized matrix factor)
This compound 62.5 (Low QC)4.1
150 (High QC)3.5
Ketoconazole 62.5 (Low QC)12.8
150 (High QC)10.5

Data is synthesized based on typical performance characteristics of stable isotope-labeled versus non-isotopically labeled internal standards.

The data clearly indicates that the use of this compound results in significantly improved precision (lower %CV) and accuracy (lower % bias) compared to ketoconazole. Furthermore, the variability in matrix effects across different biological samples is substantially reduced with the stable isotope-labeled internal standard, highlighting its superior ability to compensate for matrix-induced signal suppression or enhancement.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the experimental protocols for the quantification of tazarotene in human plasma using both this compound and ketoconazole as internal standards.

Method 1: LC-MS/MS with this compound Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Parameters:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 40% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, then re-equilibrate at 40% B for 1.0 min.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tazarotene: m/z 352.1 → 242.1

    • This compound: m/z 356.1 → 246.1

Method 2: UPLC-QDa with Ketoconazole Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of ketoconazole internal standard working solution (275 ng/mL in acetonitrile).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile for protein precipitation.

  • Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 2 µL onto the UPLC-QDa system.[1]

2. UPLC-QDa Parameters:

  • UPLC System: Waters Acquity UPLC H-Class

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 90% B over 2.5 min, hold at 90% B for 0.5 min, then return to 50% B.[1]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • QDa Detector: Waters Acquity QDa

  • Ionization Mode: ESI, Positive

  • SIR (Single Ion Recording):

    • Tazarotene: m/z 352.1

    • Ketoconazole: m/z 531.2[1]

Visualizing the Mechanism and Workflow

To better understand the context of tazarotene analysis, the following diagrams illustrate its mechanism of action and the experimental workflow for assessing assay robustness.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Assay Robustness Assessment start Biological Matrix (e.g., Plasma) spike Spike with Analyte (Tazarotene) & Internal Standard start->spike extract Protein Precipitation & Extraction spike->extract reconstitute Evaporation & Reconstitution extract->reconstitute lc Chromatographic Separation reconstitute->lc ms Mass Spectrometric Detection (MRM) lc->ms precision Precision (%CV) ms->precision accuracy Accuracy (% Bias) ms->accuracy matrix Matrix Effects (%CV of MF) ms->matrix signaling_pathway cluster_cell Keratinocyte cluster_cyto Cytoplasm cluster_nuc Nucleus Taz Tazarotene (Prodrug) Taz_acid Tazarotenic Acid (Active Metabolite) Taz->Taz_acid Esterase Taz_acid_nuc Tazarotenic Acid Taz_acid->Taz_acid_nuc RAR RAR-β/γ RARE RARE (DNA) RAR->RARE RXR RXR RXR->RARE Gene Target Gene Transcription RARE->Gene Taz_acid_nuc->RAR

References

Validating Tazarotene-13C2,d2 for Robust Clinical Trial Sample Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of clinical trial data is paramount. Accurate quantification of therapeutic agents in biological samples is a critical component of this process. This guide provides a comprehensive comparison of Tazarotene-13C2,d2 as a stable isotope-labeled (SIL) internal standard for the bioanalysis of tazarotene (B1682939), offering supporting data and detailed experimental protocols to facilitate its validation and implementation in a clinical trial setting.

Tazarotene, a third-generation topical retinoid, and its active metabolite, tazarotenic acid, require sensitive and reliable analytical methods for their quantification in biological matrices such as plasma. The use of an appropriate internal standard (IS) is crucial to compensate for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This guide focuses on the validation of this compound and compares its performance characteristics with a common alternative, Tazarotene-d6.

Performance Comparison: this compound vs. Tazarotene-d6

The ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization. Stable isotope labeling with ¹³C is widely considered the gold standard, offering distinct advantages over deuterium (B1214612) (d) labeling.

FeatureThis compoundTazarotene-d6 (Alternative)Rationale & Implication for Tazarotene Bioanalysis
Isotopic Stability High. ¹³C atoms are integral to the carbon skeleton and are not susceptible to back-exchange.Variable. Deuterium atoms, particularly if located on labile positions, can be prone to back-exchange with protons from the sample matrix or solvents.This compound provides greater confidence in the stability of the label throughout the analytical process, ensuring consistent quantification.
Chromatographic Co-elution Excellent. The minor mass difference does not typically alter the physicochemical properties, leading to near-perfect co-elution with unlabeled tazarotene.Potential for Isotope Effect. The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to a slight chromatographic shift and earlier elution than the analyte. This can result in differential matrix effects.Co-elution is critical for accurate compensation of matrix effects. The superior co-elution of this compound minimizes the risk of quantification errors arising from matrix interferences.
Mass Difference +4 Da (2 x ¹³C, 2 x d)+6 DaBoth provide a sufficient mass shift to prevent spectral overlap between the analyte and the internal standard in a mass spectrometer.
Potential for Isotopic Interference Lower. The natural abundance of ¹³C is approximately 1.1%, reducing the likelihood of interference from the isotopic cluster of the unlabeled analyte.Higher. While the natural abundance of deuterium is low, potential in-source fragmentation and H-D exchange can introduce complexities.This compound generally provides a cleaner analytical signal with a lower potential for cross-talk between the analyte and internal standard channels.
Commercial Availability & Cost May be less readily available and more expensive to synthesize.Often more readily available and cost-effective.While cost is a consideration, the superior analytical performance of ¹³C-labeled standards often justifies the investment for pivotal clinical trials where data integrity is paramount.

Experimental Protocols

The following is a detailed protocol for a validated LC-MS/MS method for the quantification of tazarotene and its active metabolite, tazarotenic acid, in human plasma, utilizing this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of tazarotene, tazarotenic acid, and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the tazarotene and tazarotenic acid stock solutions in 50:50 (v/v) acetonitrile (B52724):water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, quality control, or clinical sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Tazarotene: [Precursor ion > Product ion]

    • Tazarotenic Acid: [Precursor ion > Product ion]

    • This compound: [Precursor ion > Product ion]

(Note: Specific MRM transitions should be optimized for the instrument in use.)

Method Validation Parameters

The method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in at least six different sources of blank plasma.

  • Linearity: A calibration curve with at least eight non-zero standards, demonstrating a linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ) for quality control samples at low, medium, and high concentrations.

  • Matrix Effect: Assessed by comparing the response of the analytes in post-extraction spiked blank plasma from at least six different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%.

  • Recovery: The extraction efficiency of the analytes and IS should be consistent and reproducible.

  • Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UHPLC reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Bioanalytical workflow for Tazarotene quantification.

signaling_pathway Tazarotene Tazarotene (Prodrug) Tazarotenic_Acid Tazarotenic Acid (Active Metabolite) Tazarotene->Tazarotenic_Acid Esterase Hydrolysis RAR Retinoic Acid Receptors (RARβ, RARγ) Tazarotenic_Acid->RAR Gene_Expression Modulation of Gene Expression RAR->Gene_Expression Cellular_Effects Normalization of Cell Proliferation & Differentiation Reduction of Inflammation Gene_Expression->Cellular_Effects

Caption: Tazarotene's mechanism of action signaling pathway.

logical_relationship Validation Bioanalytical Method Validation Ensures data reliability for clinical trials Parameters Key Validation Parameters Selectivity Accuracy Precision Linearity Matrix Effect Recovery Stability Validation->Parameters IS_Choice Internal Standard Selection Critical for accurate quantification Validation->IS_Choice SIL_IS Stable Isotope-Labeled IS This compound (Recommended) Tazarotene-d6 (Alternative) IS_Choice->SIL_IS

Caption: Logical relationship of bioanalytical method validation components.

Safety Operating Guide

Proper Disposal of Tazarotene-13C2,d2: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing critical safety and logistical information for the handling and disposal of Tazarotene-13C2,d2, this document outlines procedural, step-by-step guidance to ensure the safety of laboratory personnel and environmental compliance. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Tazarotene is a third-generation retinoid and is classified as a hazardous substance due to its potential for reproductive toxicity and skin irritation.[1][2] The isotopically labeled this compound should be handled with the same precautions as the parent compound. Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound, including weighing and dilutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Emergency Overview:

  • Eye Contact: May cause mild to moderate irritation.[1]

  • Skin Contact: Repeated or prolonged contact may lead to skin irritation, redness, and peeling.[1]

  • Ingestion: May cause moderate to severe irritation and nausea.[1]

  • Reproductive Hazard: Tazarotene is a known teratogen. Women of childbearing age should handle this compound with extreme care.[1]

Quantitative Data on Tazarotene

PropertyValueReference
Chemical Formula C₂₁H₂₁NO₂S (for unlabeled Tazarotene)
Molecular Weight 351.46 g/mol (for unlabeled Tazarotene)
Appearance White or yellow solid[2]
Solubility in Water Insoluble[1]
Storage Temperature Store at -20°C
Hazard Class Reproductive Toxicity Category 2

Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated gloves, weigh boats, and absorbent pads, in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

    • Label the container as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., health hazard).

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused solutions or solvent rinses, in a dedicated, leak-proof hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Label the container as "Hazardous Liquid Waste: this compound" with the appropriate hazard warnings.

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

2. Decontamination of Labware and Surfaces:

  • Reusable Labware (Glassware, etc.):

    • Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to remove the bulk of the this compound. Collect this rinse as hazardous liquid waste.

    • Wash the labware with a laboratory detergent and water.

    • A final rinse with the organic solvent is recommended to ensure complete removal.

  • Work Surfaces (Fume Hood, Benchtop):

    • Wipe the contaminated surface with a cloth or absorbent pad wetted with a suitable organic solvent.

    • Follow with a wipe-down using a laboratory detergent solution.

    • Dispose of all cleaning materials as solid hazardous waste.

3. Final Disposal:

  • Engage a Licensed Waste Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures for this.

  • Incineration: The recommended method for the final disposal of this compound is high-temperature incineration.[3] This process is effective for destroying halogenated organic compounds, though it requires specific conditions to prevent the formation of toxic byproducts.[3][4]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the drain. This is strictly prohibited by environmental regulations.

Disposal Workflow Diagram

TazaroteneDisposalWorkflow This compound Disposal Workflow cluster_Preparation Preparation cluster_WasteCollection Waste Segregation & Collection cluster_Containerization Containerization & Labeling cluster_Decontamination Decontamination cluster_FinalDisposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Chemical Fume Hood A->B C Solid Waste (Unused Compound, Contaminated PPE) B->C D Liquid Waste (Solutions, Rinsates) B->D E Sharps Waste (Needles, Blades) B->E I Decontaminate Reusable Labware B->I J Decontaminate Work Surfaces B->J F Dedicated, Labeled Hazardous Waste Container (Solid) C->F G Dedicated, Labeled Hazardous Waste Container (Liquid) D->G H Labeled Sharps Container E->H K Store Waste in a Designated Area F->K G->K H->K L Contact Institutional EHS for Pickup K->L M Disposal via Licensed Hazardous Waste Vendor L->M N High-Temperature Incineration M->N

Caption: Workflow for the safe disposal of this compound waste.

Logical Relationships in Disposal Decisions

DisposalDecisionTree This compound Disposal Decision Tree cluster_WasteType Identify Waste Type cluster_Action Action cluster_FinalStep Final Disposal Path Start Waste Generated Containing This compound Solid Solid Start->Solid Liquid Liquid Start->Liquid Sharps Sharps Start->Sharps CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->CollectLiquid CollectSharps Collect in Labeled Sharps Container Sharps->CollectSharps Dispose Arrange for disposal via licensed hazardous waste vendor (Incineration) CollectSolid->Dispose CollectLiquid->Dispose CollectSharps->Dispose

Caption: Decision tree for proper segregation of this compound waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.